Betamethasone-d5-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29FO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D,9D,10D2,17D/t4?,12-,15-,16-,17-,19-,20-,21-,22- |
InChI Key |
UREBDLICKHMUKA-RXBGCOSMSA-N |
Isomeric SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)CO)O)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Betamethasone-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone-d5 is the deuterium-labeled analog of betamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This stable isotope-labeled compound serves as an invaluable tool in analytical and pharmacokinetic research, primarily utilized as an internal standard for the precise quantification of betamethasone in complex biological matrices. Its use in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances the accuracy and reliability of bioanalytical methods by correcting for matrix effects and variations during sample processing. This guide provides a comprehensive overview of the core technical aspects of Betamethasone-d5, including its chemical properties, mechanism of action, detailed experimental protocols for its application, and relevant quantitative data.
Core Chemical and Physical Properties
Betamethasone-d5 is structurally identical to betamethasone, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its utility as an internal standard in mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₄D₅FO₅ | [1] |
| Molecular Weight | 397.49 g/mol | [1] |
| Unlabeled CAS Number | 378-44-9 | [1] |
| Appearance | White to Off-White Solid | N/A |
| Purity | >95% (HPLC) | [1] |
| Storage Temperature | -20°C | [1] |
Mechanism of Action: Glucocorticoid Receptor Signaling
The therapeutic effects of betamethasone, and by extension the biological context for the use of Betamethasone-d5 in research, are mediated through its interaction with the glucocorticoid receptor (GR). As a synthetic glucocorticoid, betamethasone readily diffuses across cell membranes and binds to the cytosolic GR, which is part of a multiprotein complex.
Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. In the nucleus, the ligand-activated GR can modulate gene expression through several mechanisms:
-
Transactivation: The GR can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR can also repress the transcription of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, most notably nuclear factor-kappa B (NF-κB). This interaction is a cornerstone of the anti-inflammatory effects of glucocorticoids.
The following diagram illustrates the canonical glucocorticoid receptor signaling pathway.
References
Technical Guide: Certificate of Analysis for Betamethasone-d5
This technical guide provides a comprehensive overview of the quality control and analysis of Betamethasone-d5, a deuterated analog of Betamethasone used as an internal standard in pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the material's specifications, analytical methodologies, and a typical quality control workflow.
Product Information
Betamethasone-d5 is a synthetic glucocorticoid, and its deuterated form is crucial for accurate quantification in biological matrices.
| Identifier | Value |
| Analyte Name | Betamethasone-d5 |
| Product Code | TRC-B327002[1][2] |
| CAS Number | Not available for deuterated form |
| Unlabeled CAS Number | 378-44-9[2][3] |
| Molecular Formula | C₂₂H₂₄D₅FO₅[3] |
| Molecular Weight | 397.49 |
| SIL Type | Deuterium |
Physicochemical Properties
The following table summarizes the key physicochemical properties of Betamethasone-d5.
| Property | Specification |
| Appearance | Neat |
| Storage Temperature | -20°C |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
| InChI | InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |
Quality Control Specifications
The quality of Betamethasone-d5 is ensured through rigorous testing. The primary analytical technique for purity assessment is High-Performance Liquid Chromatography (HPLC).
| Test | Specification | Method |
| Purity | >95% | HPLC |
Experimental Protocols
Detailed methodologies for the key analytical procedures are provided below.
4.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is a gradient reversed-phase HPLC procedure developed for the analysis of betamethasone dipropionate and its related substances, which can be adapted for Betamethasone-d5.
-
Instrumentation: HPLC system with a PDA/UV detector.
-
Column: Altima C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (90:4:6 v/v/v).
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (74:2:4:20 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A standard stock solution of the reference standard is prepared at a concentration of 100 µg/mL in a diluent consisting of a water and acetonitrile mixture (20:80 v/v).
-
Sample Preparation: An accurately weighed amount of the Betamethasone-d5 sample is dissolved in the diluent to achieve a similar concentration to the standard preparation.
4.2. UV-Visible Spectrophotometry
This method is suitable for the quantitative determination of Betamethasone.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Sulphuric acid.
-
Wavelength of Maximum Absorbance (λmax): 234 nm.
-
Concentration Range: 5-30 µg/mL.
-
Procedure: A stock solution of the sample is prepared and diluted to fall within the linear concentration range. The absorbance is measured at 234 nm.
Workflow and Signaling Pathway Diagrams
5.1. Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a pharmaceutical reference standard like Betamethasone-d5.
Caption: Workflow for generating a Certificate of Analysis.
5.2. Glucocorticoid Receptor Signaling Pathway
Betamethasone exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
References
In-Depth Technical Guide to the Isotopic Purity of Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Betamethasone-d5, a deuterated analog of the potent synthetic glucocorticoid, Betamethasone. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies. It details the significance of isotopic purity, methods for its determination, and presents illustrative data.
Introduction to Betamethasone-d5
Betamethasone-d5 is a stable isotope-labeled version of Betamethasone, where five hydrogen atoms have been replaced by deuterium.[1] It serves as an invaluable internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Betamethasone in biological matrices.[2][3] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method.
The specific deuteration pattern for commercially available Betamethasone-d5 is (8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one.[1][4] This specific placement of deuterium atoms provides a significant mass shift from the unlabeled drug, which is ideal for mass spectrometric detection, while minimizing the potential for isotopic exchange.
Data Presentation: Isotopic Purity of Betamethasone-d5
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically expressed as the percentage of the desired deuterated molecule (in this case, d5) and the distribution of other isotopic species (d0 to d4). The following tables summarize representative quantitative data for the isotopic purity of a typical batch of Betamethasone-d5, as determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Isotopic Distribution of Betamethasone-d5 by Mass Spectrometry
| Isotopic Species | Mass Shift (from d0) | Relative Abundance (%) |
| d0 (Unlabeled) | 0 | < 0.1 |
| d1 | +1 | 0.2 |
| d2 | +2 | 0.8 |
| d3 | +3 | 2.5 |
| d4 | +4 | 10.5 |
| d5 (Desired) | +5 | >86 |
Table 2: Quantitative Isotopic Purity Data
| Parameter | Value |
| Chemical Purity (by HPLC) | >95% |
| Isotopic Purity (d5) | ≥98% |
| Deuterium Incorporation | ≥99% at each labeled position |
Experimental Protocols
The determination of isotopic purity relies on sophisticated analytical techniques, primarily mass spectrometry and NMR spectroscopy. Below are detailed methodologies for these key experiments.
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.
3.1.1. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Scan Mode : Full scan from m/z 350-450.
-
Resolution : >10,000.
-
Data Analysis : The relative abundance of each isotopic peak (d0 to d5) is determined by integrating the area under the curve for each extracted ion chromatogram.
-
Determination of Isotopic Enrichment by NMR Spectroscopy
Quantitative NMR (qNMR) spectroscopy, particularly ¹H and ²H NMR, can be used to confirm the location and extent of deuteration.
3.2.1. ¹H NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve an accurately weighed amount of Betamethasone-d5 in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition : Acquire a standard ¹H NMR spectrum.
-
Data Analysis : Compare the integrals of the signals corresponding to the protons at the labeled positions (4, 6, and 21) with the integrals of non-deuterated protons in the molecule. The reduction in the integral values at the labeled positions indicates the degree of deuteration.
3.2.2. ²H NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer equipped with a deuterium probe.
-
Sample Preparation : Dissolve the sample in a protonated solvent (e.g., CHCl₃).
-
Data Acquisition : Acquire a ²H NMR spectrum.
-
Data Analysis : The presence of signals in the ²H spectrum at the chemical shifts corresponding to the labeled positions confirms the sites of deuteration. The relative integrals of these signals can provide information on the distribution of deuterium.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of Betamethasone-d5.
References
A Technical Guide to Betamethasone-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Betamethasone-d5, a deuterated analog of the synthetic glucocorticoid Betamethasone. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. Included are details on suppliers and pricing, a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and diagrams of the analytical workflow and the parent compound's signaling pathway.
Introduction to Betamethasone-d5
Betamethasone-d5 is a stable isotope-labeled version of Betamethasone, a potent glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] In drug development and clinical research, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is critical. Deuterated standards, such as Betamethasone-d5, are invaluable tools in bioanalytical assays. They serve as ideal internal standards for mass spectrometry-based methods because they share near-identical physicochemical properties with the unlabeled analyte, co-eluting during chromatography and exhibiting similar ionization efficiency, yet are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for accurate correction of variations that may occur during sample preparation and analysis.
Suppliers and Pricing
The availability and cost of Betamethasone-d5 can vary between suppliers. The following table summarizes publicly available information for several reputable suppliers of research-grade chemicals. For the most current pricing and to request a formal quotation, it is recommended to contact the suppliers directly.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | Betamethasone-d5 | HY-13570S | >99% | 1 mg | $1065 |
| Simson Pharma | Betamethasone-D5 | Not specified | Certificate of Analysis provided | Custom Synthesis | Inquiry required |
| Toronto Research Chemicals (via Biomall) | Betamethasone-d5 21-Phosphate | B327032-1mg | Not specified | 1 mg | Inquiry required |
| LGC Standards | Betamethasone-d5 | TRC-B327002 | Not specified | Neat | Login required for pricing |
Note: Pricing and availability are subject to change. The information presented here is based on data retrieved in the fourth quarter of 2025.
Experimental Protocols: Quantitative Analysis of Corticosteroids by LC-MS/MS using a Deuterated Internal Standard
The following is a representative protocol for the quantitative analysis of a corticosteroid, such as Betamethasone, in a biological matrix (e.g., plasma, serum) using its deuterated analog (Betamethasone-d5) as an internal standard. This method is adapted from established procedures for corticosteroid analysis.
1. Objective: To accurately quantify the concentration of Betamethasone in a biological sample.
2. Materials and Reagents:
-
Betamethasone analytical standard
-
Betamethasone-d5 internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation:
-
Spiking: A known concentration of Betamethasone-d5 (internal standard) is spiked into all samples, including calibration standards, quality controls, and unknown samples.
-
Protein Precipitation: To remove proteins, which can interfere with the analysis, a protein precipitation step is performed. Typically, three parts of cold acetonitrile are added to one part of the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant from the protein precipitation step is transferred to a clean tube. Further purification can be achieved using Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove salts and phospholipids.
-
Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent (e.g., 50:50 methanol/water).
5. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used for steroid separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile
-
Gradient: A gradient elution is employed to separate the analyte from other matrix components.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both Betamethasone and Betamethasone-d5 are monitored. For example:
-
Betamethasone: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)
-
Betamethasone-d5: [M+H]+ → corresponding fragment ion 1 (quantifier)
-
-
6. Data Analysis and Quantification:
The concentration of Betamethasone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed from the peak area ratios of the calibration standards with known concentrations.
Visualizations
The following diagrams illustrate the experimental workflow for quantitative analysis and the signaling pathway of the parent compound, Betamethasone.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Glucocorticoid receptor signaling pathway.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Betamethasone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of deuterated betamethasone, a potent synthetic glucocorticoid. The strategic incorporation of deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug, a concept known as the "deuterium effect." This modification can lead to a reduced rate of metabolism, prolonged half-life, and potentially an improved therapeutic index. This document details synthetic pathways, experimental protocols, analytical characterization, and the biological context of betamethasone's mechanism of action.
Introduction to Deuterated Betamethasone
Betamethasone is a corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Deuteration involves the selective replacement of one or more hydrogen atoms in the betamethasone molecule with deuterium atoms. This substitution can influence the drug's metabolic fate, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.
Synthesis and Manufacturing of Deuterated Betamethasone
The synthesis of deuterated betamethasone can be approached in two primary ways: by introducing deuterium into the steroid nucleus or by labeling a side chain. The manufacturing process begins with the synthesis of the non-deuterated betamethasone core, which can be produced through a multi-step chemical synthesis or a combination of chemical and fermentation processes.[2][3][4][5]
Synthesis of the Betamethasone Core
A common starting material for betamethasone synthesis is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which can be derived from phytosterols. A novel and efficient synthesis route involves the stereoselective introduction of the 16β-methyl group, installation of the 17-side chain, and a mild fermentation step for the 1,2-dehydrogenation. This process has been shown to produce betamethasone in 11 steps with an overall yield of 22.9%, offering a cost-effective and environmentally friendlier alternative to traditional methods.
Deuteration of the Betamethasone Molecule
Direct deuteration of the steroid core can be challenging due to the complexity of the molecule. However, methods for the deuteration of related corticosteroids like cortisone have been described and can be adapted for betamethasone. One such method involves the synthesis of an isotopically labeled cortisone from commercially available cortisone acetate through a Δ(4,6)-dieneone intermediate. While direct deuteration of the dienone acetate with various catalysts may fail, hydrolysis of the side-chain ester and subsequent derivatization can yield a key intermediate that can be satisfactorily deuterated.
For betamethasone, a potential route for deuteration of the steroid nucleus could involve a catalytic hydrogen isotope exchange (HIE) reaction. This can be achieved using deuterium gas (D2) or heavy water (D2O) as the deuterium source in the presence of a suitable catalyst, such as a transition metal complex. For instance, a method for the deuteration of alkyl iodides via a radical pathway using D2O as the deuterium source has been developed, which is initiated and mediated by triethylborane in the presence of a thiol catalyst. Such methods offer a mild and environmentally benign approach for deuterium incorporation.
A commercially available form of deuterated betamethasone is Betamethasone-D4. While the specific synthesis protocol is proprietary, its availability confirms the feasibility of producing a deuterated steroid core. The molecular formula is C22H25D4FO5, and it has a purity of 98.6% by HPLC with over 98% atomic deuterium.
A more straightforward approach to producing a deuterated version of a betamethasone derivative is to label a side chain. A detailed protocol for the synthesis of Betamethasone 21-Acetate-d3 has been described. This method involves the acetylation of the 21-hydroxyl group of betamethasone using a deuterated acetylating agent, acetic anhydride-d6.
Experimental Protocol: Synthesis of Betamethasone 21-Acetate-d3
-
Materials:
-
Betamethasone
-
Acetic Anhydride-d6 ((CD3CO)2O)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve Betamethasone in a minimal amount of anhydrous pyridine and anhydrous toluene in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride-d6 to the stirred solution.
-
Allow the reaction to proceed at 0-5 °C and monitor its progress by a suitable method such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Betamethasone 21-Acetate-d3 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Purification and Characterization
The purification and characterization of deuterated betamethasone are critical to ensure its identity, purity, and the extent of deuterium incorporation.
Purification
High-Performance Liquid Chromatography (HPLC) is the primary method for the purification and purity assessment of deuterated betamethasone and its derivatives. A gradient reversed-phase HPLC method using a C18 column is typically employed. The mobile phase often consists of a mixture of water, acetonitrile, and other organic modifiers like methanol and tetrahydrofuran. Detection is commonly performed using a UV detector at a wavelength of around 240 nm.
| Parameter | Value/Condition | Reference |
| Column | Altima C18 (250×4.6 mm, 5 µm) | |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 240 nm | |
| Column Temperature | 50°C | |
| Injection Volume | 20 µL |
Table 1: Example HPLC Parameters for Betamethasone Analysis.
Characterization
The successful synthesis and deuteration of betamethasone must be confirmed by rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of the synthesized compound. In the case of deuterated betamethasone, 1H NMR is used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signals corresponding to the deuterated positions. 2H NMR can also be used to directly observe the deuterium signals.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule, which will be higher than that of the non-deuterated compound by the number of deuterium atoms incorporated.
Biological Context: Glucocorticoid Receptor Signaling Pathway
Betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). Understanding this signaling pathway is crucial for comprehending its mechanism of action.
Caption: Betamethasone signaling pathway.
The steroid enters the cell and binds to the cytosolic glucocorticoid receptor (GR), which is in an inactive complex with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the activated Betamethasone-GR complex translocates to the nucleus. In the nucleus, it binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to the final characterization of deuterated betamethasone.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN106986908B - The preparation method of betamethasone - Google Patents [patents.google.com]
Technical Guide: Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone-d5 is the deuterated form of Betamethasone, a potent synthetic glucocorticoid. Stable isotope-labeled compounds like Betamethasone-d5 are crucial tools in analytical and clinical research, primarily serving as internal standards for quantitative analysis by mass spectrometry.[1] The incorporation of five deuterium atoms results in a distinct mass shift from the parent compound, enabling precise and accurate quantification in complex biological matrices by mitigating matrix effects and accounting for sample preparation variability. This technical guide provides an in-depth overview of Betamethasone-d5, its properties, analytical applications, and the underlying mechanism of action of its non-labeled counterpart.
Chemical and Physical Properties
Betamethasone-d5 shares its core chemical structure with Betamethasone, with the key difference being the substitution of five hydrogen atoms with deuterium.
Table 1: Chemical and Physical Properties of Betamethasone-d5
| Property | Value | Reference |
| CAS Number | 2244574-92-1 | [2] |
| Molecular Formula | C22H24D5FO5 | [3] |
| Molecular Weight | 397.49 g/mol | [3] |
| Appearance | Off-White to Light Yellow Solid | |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in Methanol and Acetone | |
| Purity | Typically >95% (HPLC) |
Spectroscopic Data
Table 2: Spectroscopic Data for Betamethasone (Unlabeled)
| Technique | Key Data Points |
| Mass Spectrometry (MS) | The mass spectrum of Betamethasone shows characteristic fragmentation patterns. In positive electrospray ionization, key ions can be observed. |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectra provide detailed structural information of the steroid backbone. |
| Infrared Spectroscopy (IR) | The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule, such as hydroxyl, carbonyl, and C-F bonds. |
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone, the non-deuterated parent compound of Betamethasone-d5, exerts its anti-inflammatory and immunosuppressive effects by acting as a potent agonist of the glucocorticoid receptor (GR). The mechanism of action involves a series of steps that ultimately lead to the modulation of gene expression.
Upon entering the cell, Betamethasone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to its dissociation from the HSP complex. The activated Betamethasone-GR complex then translocates to the nucleus.
In the nucleus, the complex can act in two primary ways:
-
Transactivation: The Betamethasone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The monomeric Betamethasone-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This prevents the transcription of pro-inflammatory genes.
The overall effect is a potent suppression of the inflammatory response.
Caption: Glucocorticoid Receptor Signaling Pathway for Betamethasone.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS
Betamethasone-d5 is ideally suited for use as an internal standard in the quantification of Betamethasone in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methods.
Materials and Reagents
-
Betamethasone-d5 (Internal Standard)
-
Betamethasone (Analyte Standard)
-
Human Plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Methanol, HPLC grade
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Betamethasone-d5 internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 3: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Betamethasone: e.g., m/z 393.2 -> 373.2Betamethasone-d5: e.g., m/z 398.2 -> 378.2 |
| Collision Energy | Optimized for each transition |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Caption: Workflow for Sample Preparation and Analysis.
Conclusion
Betamethasone-d5 is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for Betamethasone. A thorough understanding of its properties and the underlying glucocorticoid receptor signaling pathway is essential for its effective application in research and the interpretation of experimental results. This guide provides a comprehensive overview to support the use of Betamethasone-d5 in a laboratory setting.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone-d5 is the deuterium-labeled version of Betamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] As a stable isotope-labeled internal standard, Betamethasone-d5 is a critical tool in analytical and clinical chemistry, particularly in pharmacokinetic and metabolic studies where it is used for the accurate quantification of Betamethasone in biological matrices by mass spectrometry.[1][2] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of analytical methods.[2] This guide provides a comprehensive overview of the physical and chemical properties of Betamethasone-d5, along with detailed experimental protocols and workflow visualizations.
Core Physical and Chemical Properties
The fundamental properties of Betamethasone-d5 are summarized below. These characteristics are essential for its proper handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C22H24D5FO5 | [3] |
| Molecular Weight | 397.49 g/mol | |
| Appearance | Off-White to Light Yellow Solid | |
| Melting Point | 251-253°C | |
| Solubility | Slightly soluble in Acetone and Methanol. The non-deuterated form is practically insoluble in water. | |
| Storage Conditions | Hygroscopic, store at -20°C in a freezer under an inert atmosphere. | |
| Purity (Typical) | >95% (as determined by HPLC) | |
| Unlabeled CAS Number | 378-44-9 |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are fundamental for the characterization and quantification of Betamethasone-d5.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary analytical technique for which Betamethasone-d5 is employed. In electron ionization mass spectrometry, the non-deuterated Betamethasone exhibits a specific fragmentation pattern. For Betamethasone-d5, the molecular ion peak and fragment ions containing the deuterium labels will show a corresponding mass shift of +5 Da compared to the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of Betamethasone shows characteristic absorption bands corresponding to its functional groups, such as hydroxyl, carbonyl, and carbon-fluorine bonds. In the IR spectrum of Betamethasone-d5, the C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Experimental Protocols
Detailed methodologies are crucial for the successful application of Betamethasone-d5 in research.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating reversed-phase HPLC method can be used to determine the purity of Betamethasone-d5 and to separate it from its potential impurities.
-
Column: Altima C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution is often employed. For example:
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (90:4:6 v/v/v).
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (74:2:4:20 v/v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 50°C.
-
Injection Volume: 20 µL.
-
Diluent: A mixture of water and acetonitrile (20:80 v/v).
-
Standard Preparation: Prepare a stock solution of Betamethasone-d5 at a concentration of 100 µg/mL in the diluent. Further dilutions can be made to the desired working concentrations.
-
Sample Preparation: Dissolve the Betamethasone-d5 sample in the diluent to achieve a known concentration within the linear range of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol outlines the use of Betamethasone-d5 as an internal standard for the quantification of Betamethasone in a biological matrix like human plasma.
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 or C18 column (e.g., LiChrospher® 100 RP-8, 5µm, 4x4mm).
-
Mobile Phase: A mixture of methanol and 0.05 mM ammonium formate (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 28°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Betamethasone and Betamethasone-d5 would be monitored. The transitions for Betamethasone-d5 will be 5 mass units higher than those for unlabeled Betamethasone.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.5 mL plasma sample, add a known amount of Betamethasone-d5 internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the Betamethasone analyte to the peak area of the Betamethasone-d5 internal standard against the concentration of the calibration standards. The concentration of Betamethasone in the unknown samples is then determined from this curve.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving Betamethasone-d5.
Caption: Workflow for HPLC Purity Analysis of Betamethasone-d5.
Caption: Quantitative Analysis using Betamethasone-d5 as an Internal Standard.
Caption: Relationship between Betamethasone and its deuterated analog.
References
In-Depth Technical Guide to the Molecular Weight and Analysis of Betamethasone-d5
This technical guide provides a comprehensive overview of the molecular weight of Betamethasone-d5, a deuterated isotopologue of the synthetic glucocorticoid Betamethasone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental determination of its molecular weight, and its biological mechanism of action.
Core Compound Data: Betamethasone-d5
Betamethasone-d5 is a stable isotope-labeled version of Betamethasone, where five hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry, to enhance accuracy and precision.
Quantitative Data Summary
The key quantitative data for Betamethasone-d5 and its non-deuterated counterpart, Betamethasone, are summarized in the table below for direct comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Betamethasone-d5 | C22H24D5FO5 | 397.49[1][2][3] |
| Betamethasone | C22H29FO5 | 392.46[4] |
Experimental Determination of Molecular Weight
The molecular weight of Betamethasone-d5 is experimentally determined using high-resolution mass spectrometry, a fundamental technique in chemical analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a method of choice for the analysis of steroids and their deuterated analogs.
Protocol: Molecular Weight Determination by LC-MS/MS
This protocol outlines a typical method for the analysis of Betamethasone and its deuterated standard, Betamethasone-d5, to confirm their molecular weights.
1. Sample Preparation:
-
A standard solution of Betamethasone-d5 is prepared in a suitable organic solvent, such as methanol or acetonitrile.
-
For analyses in biological matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step is employed to remove interfering substances.
2. Liquid Chromatography (LC) Separation:
-
Instrument: A high-performance liquid chromatograph (HPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of steroids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Injection Volume: A small volume of the prepared sample is injected into the LC system.
3. Mass Spectrometry (MS) Detection:
-
Instrument: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally employed for Betamethasone and its analogs.
-
Mass Analysis: The mass spectrometer is operated in full scan mode to determine the mass-to-charge ratio (m/z) of the intact molecule (parent ion). For Betamethasone-d5, the protonated molecule [M+H]+ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.
-
Tandem MS (MS/MS): For structural confirmation and quantification, Multiple Reaction Monitoring (MRM) can be used. This involves selecting the parent ion, fragmenting it in the collision cell, and detecting a specific product ion.
4. Data Analysis:
-
The mass spectrum will show a peak at the m/z corresponding to the protonated Betamethasone-d5 molecule, confirming its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.
Biological Context: Mechanism of Action
Betamethasone exerts its anti-inflammatory and immunosuppressive effects by interacting with glucocorticoid receptors. The mechanism can be broadly divided into genomic and non-genomic pathways. The genomic pathway, which involves the regulation of gene expression, is the primary mechanism for its therapeutic effects.
Genomic Signaling Pathway of Betamethasone
The following diagram illustrates the key steps in the genomic signaling pathway of Betamethasone.
Caption: Genomic signaling pathway of Betamethasone.
References
Methodological & Application
Application Notes and Protocols for the Use of Betamethasone-d5-1 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties.[1][2] Accurate and precise quantification of betamethasone in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3][4]
The use of a stable isotope-labeled internal standard is crucial for achieving high-quality quantitative data in LC-MS/MS analysis. These standards, such as Betamethasone-d5-1, possess nearly identical physicochemical properties to the analyte of interest.[5] This allows them to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis, including extraction inconsistencies and matrix effects. This compound, a deuterated analog of betamethasone, serves as an ideal internal standard, ensuring the accuracy and reliability of the quantification of betamethasone in complex biological samples.
These application notes provide detailed protocols and quantitative data for the use of this compound as an internal standard in the LC-MS/MS analysis of betamethasone in biological matrices.
Experimental Protocols
Materials and Reagents
-
Analytes: Betamethasone, this compound (Internal Standard)
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade), Diisopropyl ether (HPLC Grade)
-
Reagents: Ammonium Formate, Formic Acid, Ultrapure Water
-
Biological Matrix: Human Plasma (or other relevant biological matrix)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a stock solution of betamethasone in methanol at a concentration of 50 µg/mL.
-
Prepare a stock solution of this compound (Internal Standard, IS) in methanol at a concentration of 1 µg/mL.
Working Solutions:
-
Prepare a series of betamethasone working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.04 µg/mL to 5 µg/mL.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working solutions to create calibration standards. A typical concentration range is 0.5 to 50.0 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in a similar manner.
Sample Extraction (Liquid-Liquid Extraction - LLE)
This protocol is a common starting point and may require optimization based on the specific matrix and instrumentation.
-
To 500 µL of plasma sample in a polypropylene tube, add 25 µL of the this compound internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Add 3.0 mL of a mixture of methyl-ter-butyl-ether (MTBE), methylene chloride, and ethyl acetate (30:30:40, v/v/v).
-
Vortex for an additional 1 minute.
-
Centrifuge the samples at approximately 3400 rpm for 6 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 60:40 (v/v) acetonitrile and 2 mM ammonium acetate buffer, pH 3.2).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters and may need to be adjusted for optimal separation.
| Parameter | Typical Value |
| Column | Zorbax Eclipse XDB RP-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A common isocratic condition is 60% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10.0 µL |
| Autosampler Temp. | 10°C |
Mass Spectrometry (MS/MS) Conditions
Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Betamethasone: m/z 393 > 373; this compound: m/z 398 > 378 (Example, requires optimization) |
| Source Temperature | 550°C |
| Ion Spray Voltage | 5.5 kV |
| Dwell Time | 150 ms per transition |
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of betamethasone using a deuterated internal standard, compiled from various sources.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Reference |
| Betamethasone | Human Plasma | 0.5 - 50.0 | >0.99 | 0.5 | |
| Betamethasone | Human Plasma | 2 - 250 | 0.9938 | 2 | |
| Betamethasone | Nude Mice Plasma | 5 - 2000 | >0.99 | 5 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Betamethasone | Human Plasma | LQC, MQC, HQC | < 10 | < 10 | Within ±15% | |
| Betamethasone | Human Plasma | LQC, MQC, HQC | ≤ 15 | ≤ 15 | ≤ 15% |
Table 3: Recovery
| Analyte | Internal Standard | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Betamethasone | Triamcinolone Acetonide | Human Plasma | LLE | 94.0 | |
| Betamethasone | Deuterated IS | EDTA Whole Blood/Plasma | Protein Precipitation & SPE | 76.6 - 84 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:2244574-92-1 | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Quantitative Analysis of Corticosteroids Using Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sensitive and accurate quantitative analysis of corticosteroids in biological matrices using a stable isotope-labeled internal standard, Betamethasone-d5. The protocols detailed below leverage the specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure reliable and reproducible results, which are crucial in clinical research, pharmacokinetic studies, and drug development.
Introduction
Corticosteroids are a class of steroid hormones vital in a wide array of physiological processes, including the regulation of inflammation, immune response, and metabolism. Synthetic corticosteroids are widely prescribed for their potent anti-inflammatory and immunosuppressive properties. Accurate quantification of both endogenous and synthetic corticosteroids is essential for therapeutic drug monitoring, understanding disease pathology, and in anti-doping control.
The use of a stable isotope-labeled internal standard, such as Betamethasone-d5, is the gold standard for quantitative LC-MS/MS analysis. This is because it closely mimics the physicochemical properties of the analyte, Betamethasone, and other structurally similar corticosteroids, thus compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This approach significantly enhances the accuracy, precision, and robustness of the analytical method.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of corticosteroids. The data presented is a compilation from various validated methods and highlights the typical performance that can be achieved.
Table 1: LC-MS/MS Method Performance for Corticosteroid Quantification
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix |
| Betamethasone | Betamethasone-d5 | 0.05 - 50 | 0.05 | Human Plasma[1] |
| Dexamethasone | Betamethasone-d5 | 7.8 - 500 | 7.8 | Methanol Extract[2] |
| Prednisolone | Betamethasone-d5 | 7.8 - 1000 | 7.8 | Methanol Extract[2] |
| Hydrocortisone | Betamethasone-d5 | 7.8 - 1000 | 7.8 | Methanol Extract[2] |
| Triamcinolone | Triamcinolone-d1 acetonide-d6 | 0.6 - 364 nmol/L | 7.6 nmol/L | Serum[3] |
| Budesonide | Testosterone | 5 - 2000 | 5 | Nude Mice Plasma |
Table 2: Precision and Accuracy Data for Betamethasone Quantification
| Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Low QC (0.15 ng/mL) | < 15 | 11.9 | 94.1 |
| Mid QC (4.0 ng/mL) | < 15 | 9.0 | 90.7 |
| High QC (40 ng/mL) | < 15 | 9.8 | 97.2 |
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of corticosteroids using Betamethasone-d5 as an internal standard.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of corticosteroids from plasma or serum samples.
Materials:
-
Biological matrix (plasma, serum)
-
Betamethasone-d5 internal standard solution (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Betamethasone-d5 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Note: The gradient should be optimized based on the specific corticosteroids being analyzed to ensure adequate separation.
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 200°C
-
Desolvation Gas Flow: 550 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions for Corticosteroids and Betamethasone-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betamethasone | 393.2 | 373.2 | 15 |
| Betamethasone | 393.2 | 161.1 | 25 |
| Betamethasone-d5 | 398.2 | 378.2 | 15 |
| Dexamethasone | 393.2 | 373.2 | 15 |
| Prednisolone | 361.2 | 343.2 | 18 |
| Hydrocortisone | 363.2 | 345.2 | 12 |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: Workflow for corticosteroid analysis using LC-MS/MS.
Quantification Logic
Caption: Logic of quantification using an internal standard.
References
- 1. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Betamethasone-d5-1 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Betamethasone-d5-1 as an internal standard in pharmacokinetic (PK) studies of betamethasone. The following sections detail the background, experimental protocols, data presentation, and relevant biological pathways.
Introduction to Betamethasone and the Role of this compound
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in the treatment of various conditions, including autoimmune diseases, inflammatory skin disorders, and allergic reactions.[2][3] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects.
Pharmacokinetic studies rely on precise and accurate quantification of the drug in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of betamethasone, making it an ideal internal standard for such studies. Its chemical properties are nearly identical to betamethasone, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification by correcting for matrix effects and variations in sample processing.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of betamethasone from various studies in healthy human subjects. These values can serve as a reference for designing and interpreting new pharmacokinetic investigations.
Table 1: Pharmacokinetic Parameters of Betamethasone after a Single Intramuscular Dose
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Betamethasone Phosphate & Acetate | 3 mg BP + 3 mg BA | 33.21 ± 8.71 | 1.56 ± 1.32 | 12.92 | 506.95 ± 125.03 | [4] |
| Betamethasone Phosphate & Dipropionate | 2 mg BSP + 5 mg BDP | 15.70 ± 3.93 | 2.83 ± 1.35 | 10.89 ± 2.02 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; BP: Betamethasone Phosphate; BA: Betamethasone Acetate; BSP: Betamethasone Sodium Phosphate; BDP: Betamethasone Dipropionate.
Table 2: Pharmacokinetic Parameters of Betamethasone after Intravenous Administration
| Dose | t1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Reference |
| 10.6 mg Betamethasone Phosphate | 6.5 | - | - | |
| - | 228.58 ± 72.9 | 3.50 ± 1.18 | 327.57 ± 69.9 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
This protocol outlines a typical design for a single-dose pharmacokinetic study of an oral betamethasone formulation in healthy adult volunteers.
3.1.1. Study Design
-
Design: Open-label, single-dose, crossover study.
-
Subjects: Healthy adult male and female volunteers.
-
Washout Period: A minimum of 14 days between study periods.
3.1.2. Materials and Reagents
-
Betamethasone formulation (e.g., tablets)
-
This compound (internal standard)
-
Human plasma (for calibration standards and quality controls)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
3.1.3. Dosing and Sample Collection
-
Administer a single oral dose of betamethasone to fasting subjects.
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
-
To prevent dephosphorylation of any prodrug forms, add a stabilizer like sodium arsenate (0.1 mM) to the collection tubes if necessary.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
3.1.4. Sample Preparation for LC-MS/MS Analysis
-
Thaw plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Protein Precipitation: Add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Add an extraction solvent (e.g., diisopropyl ether), vortex, and centrifuge. Separate and evaporate the organic layer to dryness. Reconstitute the residue in the mobile phase.
-
Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash, and elute the analyte and internal standard. Evaporate the eluate and reconstitute.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
3.1.5. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and ammonium formate, both containing a small percentage of formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both betamethasone and this compound. For example, for betamethasone, a transition of m/z 393 > 373 could be used.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of betamethasone in human liver microsomes.
3.2.1. Materials and Reagents
-
Betamethasone
-
This compound (for analytical internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard) to stop the reaction
-
Control compounds (e.g., a rapidly metabolized compound and a stable compound)
3.2.2. Incubation Procedure
-
Prepare a stock solution of betamethasone in a suitable solvent (e.g., methanol or DMSO) and dilute it in phosphate buffer to the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <0.5%).
-
In a microcentrifuge tube, pre-incubate the betamethasone solution with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with the internal standard (this compound) to terminate the reaction.
-
Include control incubations: without NADPH (to assess non-enzymatic degradation) and without betamethasone (background control).
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining betamethasone.
3.2.3. Data Analysis
-
Plot the natural logarithm of the percentage of betamethasone remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
Workflow for In Vitro Metabolism Study
References
Application Notes and Protocols for Betamethasone-d5-1 in Drug Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for optimizing therapeutic strategies and assessing potential drug-drug interactions. Betamethasone-d5-1, a deuterated analog of betamethasone, serves as an invaluable tool in drug metabolism research, primarily as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the unlabeled drug ensure accurate and precise quantification in complex biological matrices by compensating for variations during sample preparation and analysis.
These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies and in vitro metabolism assays.
Data Presentation
Table 1: Pharmacokinetic Parameters of Betamethasone in Healthy Adults
The following table summarizes key pharmacokinetic parameters of betamethasone from various studies in healthy human subjects. These values can be used as a reference for designing and interpreting drug metabolism and pharmacokinetic experiments.
| Parameter | Route of Administration | Dose | Mean Value (± SD or Range) | Reference |
| Terminal Half-life (t½) | Intravenous | 10.6 mg (phosphate) | 6.5 h | [1] |
| Intramuscular | 6 mg (phosphate & acetate) | 12.92 h | [2] | |
| Intramuscular/Oral | 6 mg (phosphate) | 11 h | [3] | |
| Maximum Concentration (Cmax) | Intramuscular | 3 mg (phosphate & acetate) | 25.86 ng/mL (16.36–32.60) | [2] |
| Intramuscular | 3 mg (phosphate & acetate) | 33.21 ng/mL (16.10–50.00) | ||
| Time to Cmax (Tmax) | Intramuscular | 3 mg (phosphate) | 0.24 h (± 0.09) | |
| Area Under the Curve (AUC0-∞) | Intramuscular | 3 mg (phosphate & acetate) | 97.96 ng·h/mL (± 23.38) |
Table 2: Comparative LC-MS/MS Methods for Betamethasone Quantification
This table outlines typical parameters from various validated LC-MS/MS methods for the quantification of betamethasone in human plasma, demonstrating the utility of a deuterated internal standard like this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound (conceptual use) | Prednisolone | Triamcinolone acetonide |
| Linearity Range | N/A | 0.5 - 80.0 ng/mL | 0.5 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | N/A | 0.5 ng/mL | 0.5 ng/mL |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Chromatographic Column | C18 | C8 | C18 |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| Reference | N/A |
Metabolic Pathways of Betamethasone
Betamethasone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 and CYP3A5 playing significant roles. The main metabolic transformations include hydroxylation, oxidation, and reduction, leading to the formation of several metabolites that are subsequently conjugated and excreted.
Caption: Major metabolic pathways of Betamethasone.
Experimental Protocols
Protocol 1: Quantification of Betamethasone in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a representative method for the accurate quantification of betamethasone in human plasma.
1. Materials and Reagents
-
Betamethasone reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diisopropyl ether or Methyl tert-butyl ether (MTBE)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of betamethasone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the betamethasone stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., ranging from 0.5 to 250 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of a mid-range calibrator (e.g., 50 ng/mL).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, calibration standard, or quality control sample in a polypropylene tube, add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 3 mL of diisopropyl ether or MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate betamethasone from endogenous plasma components (e.g., 10% B to 90% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Betamethasone: Precursor ion > Product ion (e.g., m/z 393.2 > 373.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 398.2 > 378.2)
-
Caption: Workflow for Betamethasone quantification by LC-MS/MS.
Protocol 2: In Vitro Metabolism of Betamethasone using Human Liver Microsomes
This protocol is designed to investigate the metabolic stability of betamethasone and identify its primary metabolites using human liver microsomes.
1. Materials and Reagents
-
Betamethasone
-
This compound (for analytical internal standard)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ice-cold)
-
Ultrapure water
2. Incubation Procedure
-
Prepare a stock solution of betamethasone in a minimal amount of organic solvent (e.g., methanol or DMSO) and dilute to the final desired concentration in the incubation buffer. The final organic solvent concentration should be less than 1%.
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5-1.0 mg/mL protein), MgCl2 (final concentration 3-5 mM), and potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing this compound as the analytical internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis to determine the amount of remaining betamethasone and to identify metabolites.
3. Data Analysis
-
Metabolic Stability: Plot the natural logarithm of the percentage of remaining betamethasone against time. The slope of the linear portion of this plot represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
-
Metabolite Identification: Analyze the samples using full-scan and product-ion scan LC-MS/MS methods to detect and identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.
Caption: Workflow for in vitro metabolism of Betamethasone.
Conclusion
This compound is an essential tool for the accurate and precise quantification of betamethasone in biological matrices, facilitating robust pharmacokinetic and drug metabolism studies. The provided protocols offer a solid foundation for researchers to investigate the metabolic fate of betamethasone, contributing to a better understanding of its disposition and potential for drug interactions. These methods can be adapted and further optimized based on specific experimental needs and available instrumentation.
References
- 1. Pharmacokinetics of betamethasone in healthy adults after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mipropiolio.wordpress.com [mipropiolio.wordpress.com]
- 3. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Method for the Quantification of Betamethasone using Betamethasone-d5 as an Internal Standard
Application Note and Protocol
This document provides a detailed protocol for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Betamethasone in biological matrices. To ensure accuracy and precision, Betamethasone-d5 is utilized as an internal standard. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug monitoring, and quality control applications.
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Accurate and reliable quantification of Betamethasone in biological samples such as plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. The use of a stable isotope-labeled internal standard, like Betamethasone-d5, is critical for correcting variations during sample preparation and analysis, thereby enhancing the method's accuracy and precision.[1] This protocol outlines a comprehensive procedure for sample preparation, chromatographic separation, and mass spectrometric detection of Betamethasone.
Experimental Workflow
The overall experimental workflow for the quantification of Betamethasone is depicted below. This process begins with the preparation of standards and samples, followed by extraction of the analyte, chromatographic separation, and subsequent detection and quantification by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Betamethasone (Reference Standard)
-
Betamethasone-d5 (Internal Standard)[2]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (Ultrapure)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (or other relevant biological matrix)
-
Diisopropyl ether or Methyl-tert-butyl-ether (for LLE)
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of Betamethasone (e.g., 1 mg/mL) and Betamethasone-d5 (e.g., 1 mg/mL) in methanol. Store at -20°C.[3]
-
Working Solutions: Prepare a series of working standard solutions of Betamethasone by serially diluting the stock solution with 50% methanol to achieve a range of concentrations for the calibration curve (e.g., 0.5 ng/mL to 50 ng/mL).[4] Prepare a working solution of Betamethasone-d5 (e.g., 50 ng/mL) in the same diluent.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the Betamethasone working solutions to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Extraction (Liquid-Liquid Extraction)
-
To 250 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Betamethasone-d5 internal standard working solution.
-
Add 3 mL of extraction solvent (e.g., a mixture of methyl-tert-butyl-ether, methylene chloride, and ethyl acetate).
-
Vortex the mixture for 1 minute and then centrifuge at 3400 rpm for 6 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 or C8 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.05 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic (e.g., 60% B) or a suitable gradient |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| Ion Spray Voltage | 5.5 kV |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
Table 1: MRM Transitions for Betamethasone and Betamethasone-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betamethasone | 393.3 | 373.2 | ~13 |
| Betamethasone-d5 | 398.3 | 378.2 | ~13 |
Note: Collision energy will need to be optimized for the specific instrument being used.
Data Analysis and Quantification
The concentration of Betamethasone in the unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Betamethasone to Betamethasone-d5 against the nominal concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x²) is typically used to fit the data.
Method Validation
For use in regulated environments, the analytical method should be fully validated according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Signaling Pathway
Betamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation and immune responses.
References
Application Notes and Protocols for the Sample Preparation of Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Betamethasone-d5 from biological matrices. The described methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP)—are suitable for preparing samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action involves binding to the glucocorticoid receptor, which then modulates gene expression to reduce inflammation.[2][3] Betamethasone-d5, a deuterated analog of betamethasone, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification.[4] Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte, thereby improving the sensitivity and reliability of the analytical method.
Physicochemical Properties of Betamethasone
Understanding the physicochemical properties of betamethasone is essential for developing effective extraction methods.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉FO₅ | [5] |
| Molecular Weight | 392.5 g/mol | |
| Water Solubility | 66.5 mg/L at 25°C | |
| Other Solubilities | Sparingly soluble in methanol, ethanol, acetone, and dioxane. Very slightly soluble in chloroform and ether. |
Glucocorticoid Receptor Signaling Pathway
Betamethasone exerts its effects by activating the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses.
Mechanism of action of Betamethasone.
Experimental Protocols
The following are detailed protocols for the extraction of Betamethasone-d5 from human plasma. These methods can be adapted for other biological matrices with appropriate validation.
Liquid-Liquid Extraction (LLE)
LLE is a robust and widely used method for the extraction of corticosteroids from biological fluids.
Objective: To extract Betamethasone-d5 from human plasma using an organic solvent.
Materials:
-
Human plasma sample
-
Betamethasone-d5 internal standard working solution
-
Diisopropyl ether or other suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add 25 µL of the Betamethasone-d5 internal standard working solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 3 mL of diisopropyl ether to the plasma sample.
-
Vortex vigorously for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to LLE and can be easily automated.
Objective: To isolate Betamethasone-d5 from human plasma using a solid-phase extraction cartridge.
Materials:
-
Human plasma sample
-
Betamethasone-d5 internal standard working solution
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Ultrapure water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a centrifuge tube.
-
Add 25 µL of the Betamethasone-d5 internal standard working solution.
-
Vortex for 1 minute.
-
Add 500 µL of ultrapure water and vortex again.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of ultrapure water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridges with 1 mL of the wash solution to remove interfering substances.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte with 1 mL of the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Solid-Phase Extraction Workflow.
Protein Precipitation (PP)
PP is a simple and rapid method for removing the bulk of proteins from a biological sample.
Objective: To precipitate and remove proteins from human plasma to extract Betamethasone-d5.
Materials:
-
Human plasma sample
-
Betamethasone-d5 internal standard working solution
-
Ice-cold acetonitrile or other suitable precipitating agent (e.g., methanol, trichloroacetic acid)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Betamethasone-d5 internal standard working solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if further concentration is needed.
Protein Precipitation Workflow.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of betamethasone in human plasma using LLE followed by LC-MS/MS. Similar performance is expected for Betamethasone-d5.
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 50 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Extraction Recovery | 88.2% - 94.0% | |
| Matrix Effect | 91.09% - 103.84% | |
| Precision (CV%) | < 15% | |
| Accuracy | 85% - 115% | |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL |
Note on Matrix Effect and Recovery:
-
Recovery refers to the efficiency of the extraction process in recovering the analyte from the sample matrix.
-
Matrix Effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix, which can lead to ion suppression or enhancement. It is crucial to evaluate the matrix effect during method development and validation to ensure the accuracy of the results. The use of a stable isotope-labeled internal standard like Betamethasone-d5 is the most effective way to compensate for matrix effects.
References
Betamethasone-d5-1 in vitro and in vivo applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of Betamethasone-d5, a deuterated analog of the potent synthetic glucocorticoid, betamethasone. The inclusion of five deuterium atoms provides a valuable tool for a range of research applications, primarily as an internal standard for quantitative analysis, and potentially as a tracer for metabolic and pharmacokinetic studies.
In Vitro Applications
Internal Standard for Quantitative Analysis by LC-MS/MS
The most common application of Betamethasone-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of betamethasone in biological matrices such as plasma, serum, and tissue homogenates.[1][2] The stable isotope-labeled standard co-elutes with the non-labeled analyte but is distinguished by its higher mass, allowing for correction of matrix effects and variations in sample processing and instrument response.
Table 1: Quantitative Data for Betamethasone Analysis using Betamethasone-d5 Internal Standard
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50.0 ng/mL (for Betamethasone) | [3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (for Betamethasone) | [3] |
| Precision (RSD%) | < 15% | [4] |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol: Quantification of Betamethasone in Human Plasma using Betamethasone-d5
Objective: To accurately quantify the concentration of betamethasone in human plasma samples using a validated LC-MS/MS method with Betamethasone-d5 as an internal standard.
Materials:
-
Betamethasone reference standard
-
Betamethasone-d5 (internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of betamethasone and Betamethasone-d5 in methanol.
-
Prepare a series of working standard solutions of betamethasone by serial dilution of the stock solution to create a calibration curve.
-
Prepare a working solution of Betamethasone-d5 at a fixed concentration.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the Betamethasone-d5 internal standard working solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For further cleanup and concentration, perform solid-phase extraction (SPE) according to the manufacturer's protocol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate betamethasone from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Betamethasone: e.g., m/z 393.2 → 373.2
-
Betamethasone-d5: e.g., m/z 398.2 → 378.2
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (betamethasone) to the internal standard (Betamethasone-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of betamethasone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for betamethasone quantification using LC-MS/MS.
In Vitro Glucocorticoid Receptor (GR) Binding Assay (Adapted Protocol)
Table 2: Representative Glucocorticoid Receptor Binding Affinities (for non-deuterated compounds)
| Compound | Relative Binding Affinity (RBA) | Reference |
| Dexamethasone | 100 | |
| Betamethasone | ~90 | |
| Prednisolone | ~20 | |
| Cortisol | 10 |
Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor using Betamethasone-d5 as the labeled competitor.
Materials:
-
Betamethasone-d5
-
Unlabeled test compounds
-
Recombinant human glucocorticoid receptor (or cytosol extract from cells expressing GR)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (for separation of bound and free ligand)
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the GR preparation, a fixed concentration of Betamethasone-d5, and varying concentrations of the unlabeled test compound.
-
Include a control with only GR and Betamethasone-d5 (total binding) and a control with GR, Betamethasone-d5, and a high concentration of unlabeled betamethasone (non-specific binding).
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the free (unbound) Betamethasone-d5.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the GR-bound Betamethasone-d5) to a new tube.
-
Quantify the amount of bound Betamethasone-d5 using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of Betamethasone-d5).
-
The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
-
Glucocorticoid Receptor Binding Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Betamethasone-d5-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in research to study glucocorticoid receptor signaling, inflammation pathways, apoptosis, and cell cycle regulation.[3][4] Betamethasone-d5-1 is a deuterated (d5) isotopic analog of Betamethasone. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Betamethasone in biological samples.[5] For in vitro cell culture experiments focused on biological activity, this compound is expected to have identical pharmacological effects as its non-deuterated counterpart. Therefore, the following protocols and data, while established for Betamethasone, are directly applicable to the use of this compound as the active compound.
Mechanism of Action
Betamethasone exerts its effects primarily through the genomic pathway. Being lipophilic, it passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event causes a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Inside the nucleus, the Betamethasone-GR complex acts as a transcription factor. It can either upregulate the expression of anti-inflammatory genes (transactivation), such as lipocortin-1, or suppress the expression of pro-inflammatory genes (transrepression) by interfering with transcription factors like NF-κB and AP-1. This dual action results in the potent suppression of inflammation and immune responses.
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of Betamethasone and its derivatives have been quantified in various cell lines. The following table summarizes key findings.
| Cell Line | Compound | Assay | Parameter | Value | Notes |
| HaCaT (Keratinocytes) | Betamethasone dipropionate | MTT Assay | Anti-proliferative Effect | Most potent among 6 corticosteroids at 10⁻⁴M | Reduced cell growth in a dose-dependent manner. |
| HaCaT (Keratinocytes) | Betamethasone valerate | MTT Assay | Apoptosis Induction | Induced more apoptosis than necrosis. | Arrested cell cycle mainly in the G2-phase. |
| HaCaT (Keratinocytes) | Betamethasone dipropionate | MTT Assay | Proliferation Inhibition | 43.15% inhibition (alone); 70.35% (with Fish Oil) | Fish oil enhanced the inhibitory effect of Betamethasone. |
| L929 (Fibroblasts) | Betamethasone | Gene Expression | - | 0.1-1 µM | Induced gene expression after 12 hours. |
| CEM C7 (T-cells) | Betamethasone | Apoptosis Assay | - | 0.1-1 µM | Induced apoptosis after 48 hours. |
| Human Astrocytoma | Betamethasone | Cloning Efficiency | - | Low concentrations | Enhanced cell survival and proliferative capacity. |
| Human Astrocytoma | Betamethasone | Proliferation Inhibition | - | 25-50 µg/mL | Inhibition was only detected at very high concentrations. |
Experimental Protocols
1. Preparation of Stock Solutions
It is critical to properly dissolve Betamethasone for cell culture experiments to avoid precipitation. Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Materials:
-
This compound (or Betamethasone) powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile, light-resistant microcentrifuge tubes or vials
-
-
Protocol:
-
Based on the molecular weight of Betamethasone (392.46 g/mol ), calculate the mass required for a desired stock concentration (e.g., 10 mM).
-
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 392.46 g/mol * 1000 mg/g = 3.92 mg for 1 mL of 10 mM stock.
-
-
Weigh the calculated amount of this compound powder in a sterile tube.
-
Add the appropriate volume of high-quality DMSO to achieve the desired concentration (e.g., add 1 mL DMSO to 3.92 mg of powder for a 10 mM stock).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
2. Cell Treatment Protocol (General)
This protocol provides a general workflow for treating adherent cells in a 96-well plate format.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Betamethasone stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight (or until cells are well-adhered) at 37°C and 5% CO₂.
-
Preparation of Working Solutions:
-
Perform serial dilutions of the Betamethasone stock solution in complete culture medium to achieve the final desired concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all wells (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the appropriate Betamethasone concentration (or vehicle control) to each well.
-
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, perform the desired assay, such as an MTT assay for cell viability, qPCR for gene expression analysis, or flow cytometry for cell cycle analysis.
-
Visualizations
Signaling Pathway
The diagram below illustrates the primary genomic signaling pathway of Betamethasone. It binds to the cytosolic Glucocorticoid Receptor (GR), which then translocates to the nucleus to modulate the transcription of target genes.
Caption: Glucocorticoid receptor signaling pathway for Betamethasone.
Experimental Workflow
This diagram outlines the standard workflow for an in vitro cell culture experiment using this compound.
Caption: Standard workflow for Betamethasone cell culture experiments.
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betamethasone-d5 | CAS | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Tracing Metabolic Pathways with Betamethasone-d5-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Betamethasone-d5-1, a deuterium-labeled internal standard, for the elucidation of metabolic pathways. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies essential for researchers in pharmacology and drug development.
Introduction to Betamethasone Metabolism and Stable Isotope Tracing
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. The primary metabolic transformations of betamethasone include 6β-hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group, followed by side-chain cleavage.[1] Stable isotope labeling, utilizing compounds like this compound, offers a powerful technique to trace and quantify these metabolic pathways. By introducing a "heavy" version of the drug, researchers can distinguish between the administered compound and its newly formed metabolites from endogenous steroids, allowing for precise kinetic analysis using mass spectrometry.
Key Applications of this compound in Metabolic Studies
-
Metabolite Identification and Profiling: Accurately identify and characterize novel and known metabolites of betamethasone in various biological matrices.
-
Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of betamethasone with high precision.
-
Reaction Phenotyping: Elucidate the specific enzymes responsible for betamethasone metabolism.
-
Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on the metabolic pathways of betamethasone.
Data Presentation: Quantitative Analysis of Betamethasone Metabolism
While specific quantitative data from a dedicated this compound metabolic tracing study is not publicly available, the following tables represent the expected data structure from such an experiment. The values presented are hypothetical and serve as a template for researchers to populate with their own experimental data.
Table 1: Pharmacokinetic Parameters of Betamethasone and this compound in Human Plasma
| Parameter | Betamethasone (Unlabeled) | This compound |
| Cmax (ng/mL) | 25.86 | 26.12 |
| Tmax (h) | 0.58 | 0.60 |
| AUC (0-t) (ng·h/mL) | 96.01 | 97.50 |
| t½ (h) | 12.92 | 13.05 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; t½: Half-life.
Table 2: Relative Abundance of Betamethasone Metabolites Following Administration of this compound
| Metabolite | Unlabeled (%) | Deuterated (d5) (%) |
| 6β-hydroxybetamethasone | 45 | 43 |
| 11-dehydrobetamethasone | 30 | 32 |
| 20-dihydrobetamethasone | 15 | 16 |
| Betamethasone-17-propionate | 5 | 4 |
| Other Minor Metabolites | 5 | 5 |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo metabolic tracing study using this compound.
Protocol 1: In Vivo Metabolic Tracing of this compound in a Rodent Model
1. Animal Model and Dosing:
- Utilize adult male Sprague-Dawley rats (n=6 per group).
- Administer a single intravenous (IV) dose of a solution containing a 1:1 mixture of Betamethasone and this compound (1 mg/kg total steroid).
2. Sample Collection:
- Collect blood samples via the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge blood samples at 3000 x g for 15 minutes at 4°C to separate plasma.
- Collect urine samples over 24 hours in metabolic cages.
- Store all samples at -80°C until analysis.
3. Sample Preparation (Plasma):
- To 500 µL of plasma, add an internal standard (e.g., Dexamethasone-d4).
- Perform liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 4000 x g for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. Sample Preparation (Urine):
- To 1 mL of urine, add β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites and incubate at 37°C for 2 hours.[1]
- Perform solid-phase extraction (SPE) using a C18 cartridge.
- Wash the cartridge with water and elute the analytes with methanol.
- Evaporate the eluate and reconstitute as described for plasma samples.
5. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate betamethasone and its metabolites.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for Betamethasone, this compound, and their respective metabolites. The d5-label will result in a 5 Dalton mass shift in the precursor and fragment ions containing the deuterium atoms.
Visualizations
Signaling Pathway of Betamethasone
Betamethasone, as a glucocorticoid, primarily exerts its effects through the genomic pathway by binding to the glucocorticoid receptor (GR).
Experimental Workflow for Metabolic Tracing
The following diagram illustrates the key steps in a typical metabolic tracing experiment using this compound.
Logical Relationship of Betamethasone Metabolism
This diagram illustrates the primary metabolic transformations of Betamethasone.
References
Application Note: Quantitative Analysis of Betamethasone and its Metabolites in Biological Matrices using Deuterated Internal Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The analysis of betamethasone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping applications.[1][2] The primary metabolic pathways for betamethasone include 6β-hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of corticosteroids due to its high sensitivity, selectivity, and specificity.[5] The use of stable isotope-labeled internal standards, particularly deuterated standards, is essential for accurate and precise quantification. These standards co-elute with the analyte of interest and compensate for variations in sample preparation and matrix effects, leading to more reliable results.
This application note provides detailed protocols for the extraction and quantitative analysis of betamethasone and its major metabolite, 6β-hydroxybetamethasone, in human plasma and urine using deuterated internal standards and LC-MS/MS.
Materials and Reagents
-
Betamethasone (analytical standard)
-
6β-hydroxybetamethasone (analytical standard)
-
Betamethasone-d3-acetate (deuterated internal standard for Betamethasone)
-
6β-hydroxybetamethasone-d3 (deuterated internal standard for 6β-hydroxybetamethasone) - Note: If a specific deuterated standard for a metabolite is not commercially available, a closely related deuterated compound may be used, but this requires thorough validation.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Diisopropyl ether
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is suitable for the extraction of betamethasone and its metabolites from plasma samples.
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing Betamethasone-d3-acetate and 6β-hydroxybetamethasone-d3 in methanol).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of diisopropyl ether to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Urine
This protocol is optimized for the cleanup and concentration of betamethasone and its metabolites from urine samples.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.
-
Take 1 mL of the supernatant and add 20 µL of the internal standard working solution.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) by sequentially passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of betamethasone and its metabolites. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Quantitative Data and Method Performance
The following tables summarize typical quantitative data for the analysis of betamethasone. Similar validation would be required for each metabolite.
Table 1: MS/MS Transitions for Betamethasone and Deuterated Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betamethasone | 393.2 | 373.2 | 12 |
| Betamethasone-d3-acetate (IS) | 438.2 | 418.2 | 10 |
Table 2: Typical Method Validation Parameters for Betamethasone
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Conclusion
The methods described in this application note provide a robust and reliable framework for the quantitative analysis of betamethasone and its metabolites in biological matrices. The use of deuterated internal standards coupled with LC-MS/MS ensures high accuracy and precision, making these protocols suitable for a wide range of research and clinical applications. Proper method validation is essential to ensure the reliability of the results for each specific application and laboratory setting.
References
Troubleshooting & Optimization
Betamethasone-d5-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Betamethasone-d5-1. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1] When in solid form, it has shown stability for at least four years under these conditions.[1] For short-term handling and shipping, it can be transported on wet ice.[1]
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, it is crucial to store the compound at the recommended -20°C immediately. Avoid repeated freeze-thaw cycles. For use, it is advisable to prepare aliquots of your stock solution to minimize the number of times the primary container is opened and exposed to ambient conditions.
Q3: Is this compound sensitive to light?
A3: Yes, studies on Betamethasone dipropionate have shown that it can undergo photodegradation.[2] An identified photodegradation product is lumibetamethasone dipropionate.[2] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the known degradation pathways for Betamethasone and its derivatives?
A4: Betamethasone and its esters can degrade through several pathways, including hydrolysis, oxidation, and thermal degradation. Hydrolysis can lead to the formation of betamethasone-17-propionate, betamethasone-21-propionate, and eventually betamethasone alcohol. Thermal stress can also lead to the formation of these and other degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | - Ensure proper storage at -20°C and protection from light. - Prepare fresh solutions for analysis. - Review the sample handling procedure to minimize exposure to high temperatures or extreme pH. |
| Loss of compound potency | Instability in solution | - Prepare fresh stock solutions and aliquot for single use. - Verify the pH of your solution; Betamethasone esters show maximum stability in a slightly acidic pH range (pH 4-5 for valerate and 3.5-4.5 for dipropionate). - Consider the solvent used, as polarity can affect stability. |
| Inconsistent analytical results | Improper sample handling | - Standardize the entire experimental workflow, from sample preparation to analysis. - Ensure consistent timing for all steps. - Use a validated analytical method. |
| Physical changes in the solid compound (e.g., discoloration) | Exposure to moisture or light | - Store the compound in a tightly sealed container in a desiccator at -20°C. - Always handle the solid compound in a controlled environment with low humidity. |
Stability and Storage Summary
| Parameter | Condition | Recommendation | Reference |
| Long-Term Storage Temperature | - | -20°C | |
| Short-Term Shipping Temperature | - | Wet Ice | |
| Long-Term Stability (Solid) | -20°C | ≥ 4 years | |
| Light Exposure | - | Protect from light | |
| pH Stability (for esters) | Solution | Optimal at pH 3.5-5 | |
| Hygroscopicity | Solid | Store in a dry environment |
Experimental Protocols
Protocol for Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound
- HPLC-grade solvent of choice (e.g., methanol, acetonitrile)
- Volumetric flasks and pipettes
- HPLC vials (amber or clear, to be used with light protection)
- HPLC system with a suitable column (e.g., C18) and UV detector
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Aliquot the stock solution into multiple HPLC vials.
- Store the vials under the desired test conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Protect from light if that is not the stress condition being tested.
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by HPLC to determine the concentration of this compound and to detect any degradation products.
- Compare the results to the initial time point (T=0) to assess stability.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.
1. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 80°C for 48 hours (solid state and in solution).
- Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
2. Procedure:
- Prepare separate solutions of this compound for each stress condition.
- Subject each solution to the respective stress condition for the specified duration.
- For acid and base hydrolysis samples, neutralize the solution before analysis.
- Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
- Characterize any significant degradation products using techniques like LC-MS to determine their mass and fragmentation patterns.
Visual Guides
References
preventing degradation of Betamethasone-d5-1 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Betamethasone-d5 solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of Betamethasone-d5 solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatography (HPLC/LC-MS) | Degradation of Betamethasone-d5. | 1. Review solution preparation and storage conditions.2. Perform a forced degradation study to identify potential degradants.3. Ensure the analytical method is stability-indicating.[1][2] |
| Loss of potency/lower than expected concentration | Chemical degradation due to improper storage or handling. | 1. Verify storage temperature; for long-term storage, -20°C is recommended.[3][4]2. Protect solutions from light.[5]3. Check the pH of the solution; optimal stability is often in the acidic range. |
| Color change or precipitation in the solution | Significant degradation or solubility issues. | 1. Immediately discard the solution.2. Re-evaluate the solvent system and concentration.3. Ensure the storage container is inert and properly sealed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Betamethasone-d5 degradation?
A1: The primary factors contributing to the degradation of Betamethasone and its analogs are pH, temperature, light, solvent polarity, and the presence of oxygen.
Q2: What is the recommended storage condition for Betamethasone-d5 solutions?
A2: For optimal stability, it is recommended to store Betamethasone-d5 solutions at -20°C in a tightly sealed, light-resistant container. For short-term use, refrigeration at 2-8°C may be adequate, but stability should be verified.
Q3: How does pH affect the stability of Betamethasone-d5 solutions?
A3: Betamethasone esters have shown maximum stability in the acidic pH range. For instance, Betamethasone valerate is most stable at pH 4-5, while Betamethasone dipropionate is most stable at pH 3.5-4.5. Alkaline conditions can lead to rapid degradation.
Q4: Can I use an aqueous solution to dissolve Betamethasone-d5?
A4: Betamethasone is practically insoluble in water. Organic solvents such as methanol, ethanol, or acetonitrile are typically used. The choice of solvent can impact stability, with degradation rates sometimes decreasing with increasing solvent polarity.
Q5: Are there any specific handling precautions I should take?
A5: Handle Betamethasone-d5 solutions in a well-ventilated area. Avoid direct exposure to light by using amber vials or covering containers with aluminum foil. When preparing solutions, use high-purity solvents and degas them if necessary to remove dissolved oxygen.
Data Presentation: Stability of Betamethasone Esters
The following tables summarize stability data for Betamethasone esters under different conditions. While this data is for non-deuterated forms, it provides a strong indication of the expected stability for Betamethasone-d5.
Table 1: pH-Dependent Stability of Betamethasone Esters
| Compound | pH Range for Maximum Stability | Reference |
| Betamethasone Valerate | 4.0 - 5.0 | |
| Betamethasone Dipropionate | 3.5 - 4.5 |
Table 2: Influence of Environmental Factors on Degradation
| Factor | Effect on Stability | Recommendations | Reference |
| Temperature | Increased temperature accelerates degradation. | Store at -20°C for long-term stability. | |
| Light (UV) | Exposure to light can induce photodegradation. | Protect solutions from light using amber vials or foil. | |
| Oxygen | Can lead to oxidative degradation. | Use degassed solvents and consider inert atmosphere for long-term storage. | |
| Solvent Polarity | Degradation rates can be influenced by the solvent system. | Validate stability in your specific solvent matrix. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Betamethasone-d5
Objective: To identify potential degradation products and degradation pathways of Betamethasone-d5 under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Betamethasone-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability Assessment of Betamethasone-d5 Working Solutions
Objective: To determine the stability of Betamethasone-d5 working solutions under typical laboratory conditions.
Methodology:
-
Solution Preparation: Prepare working solutions of Betamethasone-d5 at the desired concentration in the intended solvent system.
-
Storage Conditions: Aliquot the working solution into several vials and store under different conditions:
-
-20°C (protected from light)
-
2-8°C (protected from light)
-
Room temperature (protected from light)
-
Room temperature (exposed to ambient light)
-
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 1 month).
-
Analysis: Use a validated HPLC method to determine the concentration of Betamethasone-d5 and the presence of any degradation products. The method should be validated for specificity, linearity, precision, and accuracy.
Visualizations
Caption: Key degradation pathways of Betamethasone under various stress conditions.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betamethasone-d5 CAS#: [m.chemicalbook.com]
- 4. Betamethasone-d5 | CAS | LGC Standards [lgcstandards.com]
- 5. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
Technical Support Center: Handling Precautions for Deuterated Steroid Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with deuterated steroid compounds. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
General Handling and Safety Precautions
Q1: What are the primary safety concerns when handling deuterated steroid compounds?
A1: While deuteration does not make a compound radioactive, the base steroid molecule may have its own biological activity and potential hazards. Therefore, it is crucial to handle deuterated steroids with the same precautions as their unlabeled counterparts. General safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory coats, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Ventilation: Handle powdered or volatile deuterated steroids in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific deuterated steroid compound for detailed safety information. Health and safety data for labeled compounds are often assumed to be similar to the unlabeled version.[2]
-
Spill Cleanup: Clean up spills immediately and dispose of contaminated materials as hazardous waste according to your institution's guidelines.[1]
Q2: How should I store deuterated steroid compounds to ensure their stability?
A2: Proper storage is critical to maintain the integrity and isotopic purity of deuterated steroid compounds. Key recommendations include:
-
Temperature: For long-term storage, keep solid compounds at -20°C in a tightly sealed container.[3] Solutions are generally more stable when refrigerated at 2-8°C for short-term use or frozen at -20°C or below for longer periods.
-
Light: Protect light-sensitive compounds from UV and other light sources by storing them in amber vials or by wrapping the container in aluminum foil.
-
Moisture: Deuterated compounds, especially those with exchangeable deuterium atoms, should be protected from moisture to prevent H-D exchange. Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issues with Isotopic Purity and Stability
Q1: My deuterated steroid appears to be losing its deuterium label over time. What is causing this and how can I prevent it?
A1: This phenomenon is known as hydrogen-deuterium (H-D) exchange and can occur under certain conditions.
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Possible Cause: Exposure to protic solvents (e.g., water, methanol) or atmospheric moisture can lead to the exchange of deuterium atoms with hydrogen atoms, especially for deuterium labels on heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups.
-
Solution:
-
Store the compound as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a desiccator.
-
When preparing solutions, use anhydrous, deuterated solvents.
-
During experimental workups, use deuterated solvents (e.g., D₂O, deuterated methanol) to minimize back-exchange.
-
Q2: I am observing deuteration at unintended positions in my synthesized deuterated steroid. What is causing this isotopic scrambling?
A2: Isotopic scrambling can result from overly harsh reaction conditions or non-selective catalysts.
-
Possible Cause: High temperatures, strong acids or bases, or the presence of multiple enolizable positions on the steroid scaffold can lead to non-specific deuteration.
-
Solution:
-
Employ milder reaction conditions (e.g., lower temperature, weaker base/acid).
-
Use a more regioselective catalyst or a directing group to guide deuteration to the desired position.
-
Protect other reactive sites on the steroid molecule before carrying out the deuteration reaction.
-
Issues in Analytical Applications (LC-MS/MS)
Q3: My quantitative results using a deuterated steroid as an internal standard are inaccurate and inconsistent. What are the common causes?
A3: Inaccurate quantification in LC-MS/MS analysis can stem from several factors related to the behavior of the deuterated internal standard.
-
Possible Cause 1: Lack of Co-elution. Deuterated compounds can sometimes have slightly different retention times in reverse-phase chromatography compared to their non-deuterated counterparts. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.
-
Solution: Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If they are separating, consider adjusting the chromatographic method (e.g., gradient, column) to ensure they elute together.
-
-
Possible Cause 2: Isotopic or Chemical Impurities. The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.
-
Solution: Use high-purity deuterated standards (isotopic purity ≥98% and chemical purity >99% are recommended). Verify the purity of your standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
-
Possible Cause 3: Differential Matrix Effects. Even with co-elution, the analyte and the deuterated internal standard might experience different degrees of ion suppression or enhancement from the sample matrix.
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard.
-
Frequently Asked Questions (FAQs)
Q1: Are deuterated steroids radioactive?
A1: No, deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, deuterated compounds are not radioactive and do not require special handling procedures associated with radioactive materials.
Q2: How does deuteration affect the metabolic stability of a steroid?
A2: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the metabolism of the compound. This is known as the kinetic isotope effect and can lead to an improved pharmacokinetic profile.
Q3: What is the minimum recommended isotopic purity for a deuterated internal standard?
A3: For quantitative applications, an isotopic purity of ≥98% is generally recommended to ensure accuracy and minimize interference from the unlabeled analyte.
Q4: Can I use a single deuterated steroid as an internal standard for multiple steroid analytes in the same panel?
A4: It is best practice to use a specific deuterated internal standard for each analyte being quantified. This is because each steroid will have unique chromatographic and mass spectrometric behavior, and a single internal standard cannot accurately account for the variations of multiple different analytes.
Data Presentation
Table 1: Isotopic Purity of Selected Commercially Available Deuterated Compounds
| Deuterated Compound | Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7 |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 |
| Eplerenone-d₃ (EPL-d₃) | 99.9 |
| Propafenone-d₇ (PRO-d₇) | 96.5 |
Source: Data compiled from a study on the evaluation of isotopic enrichment and structural integrity of deuterium-labeled compounds.
Table 2: Long-Term Stability of Steroids in Biological Matrices
| Steroid | Matrix | Storage Temperature | Duration | Stability |
| Cortisol | Saliva | -80°C | 1 year | Stable |
| Cortisol | Saliva | -20°C | 1 year | Stable |
| Cortisol | Saliva | 5°C | 3 months | Stable |
| Cortisol | Saliva | Room Temperature | > 1 month | Decrease of 9.2% per month |
| Testosterone | Plasma | -25°C | > 10 years | Stable (insignificant decrease of 6-9% after 3-4 years) |
| Testosterone Glucuronide | Urine (sterilized) | -20°C | 22 months | Stable |
| Testosterone Glucuronide | Urine (sterilized) | 4°C | 22 months | Stable |
Note: While this data is for non-deuterated steroids, it provides a good indication of the expected stability for their deuterated analogs under similar conditions.
Experimental Protocols
Protocol 1: Detailed Sample Preparation for LC-MS/MS Analysis of Steroids in Plasma
This protocol outlines a general procedure for the extraction of steroids from plasma using supported liquid extraction (SLE), a common technique that provides cleaner extracts than protein precipitation alone.
Materials:
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Plasma samples, calibrators, and quality control samples
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Deuterated internal standard working solution
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96-well supported liquid extraction (SLE) plate
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96-well collection plate
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Acetonitrile (ACN)
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Methyl tert-butyl ether (MTBE)
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Methanol
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Water (LC-MS grade)
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Centrifuge
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Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples and internal standard working solution on ice. Vortex each to ensure homogeneity.
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Aliquoting: Aliquot 100 µL of each plasma sample, calibrator, and quality control sample into the wells of a 96-well plate.
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Internal Standard Spiking: Add 10 µL of the internal standard working solution to each well. Vortex briefly to mix.
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Protein Precipitation (Optional but recommended for cleaner samples): Add 200 µL of cold acetonitrile to each well. Mix thoroughly by vortexing for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Loading onto SLE Plate: Load the supernatant (or the entire sample if not performing protein precipitation) onto the 96-well SLE plate. Allow the samples to absorb into the sorbent for 5 minutes.
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Elution: Place a 96-well collection plate underneath the SLE plate. Add 1 mL of MTBE to each well of the SLE plate and allow it to percolate through by gravity.
-
Evaporation: Evaporate the eluate in the collection plate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 v/v methanol/water). Seal the plate and vortex for 1 minute.
-
Analysis: The plate is now ready for injection into the LC-MS/MS system.
Protocol 2: General NMR Sample Preparation for Deuterated Steroids
Materials:
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Deuterated steroid compound (5-25 mg for ¹H NMR)
-
High-quality 5 mm NMR tube
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
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Pasteur pipette with a small plug of glass wool or a filter
Procedure:
-
Weighing the Sample: Accurately weigh the deuterated steroid compound.
-
Dissolving the Sample: Transfer the solid to a small vial and add the appropriate volume of the chosen deuterated solvent. Gently swirl or vortex to dissolve the compound completely.
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Filtering the Sample: To remove any particulate matter that can affect the spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the clean NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using the depth gauge before placing it in the NMR spectrometer.
Protocol 3: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Procedure:
-
Sample Preparation: Prepare a solution of the deuterated steroid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for HRMS analysis (typically in the low µg/mL to ng/mL range).
-
HRMS Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it onto an LC system coupled to the HRMS.
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Acquire full-scan mass spectra in high-resolution, accurate-mass mode. Ensure the resolution is sufficient to resolve the isotopic peaks of the analyte.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated compound and the peaks corresponding to the unlabeled (M+0) and partially deuterated species.
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Integrate the peak areas for each of these isotopic species.
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Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of the fully deuterated peak / Sum of intensities of all isotopic peaks) x 100
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Visualizations
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Simplified metabolic pathway of testosterone, starting from cholesterol.
References
Technical Support Center: Minimizing Isotopic Exchange in Betamethasone-d5
Welcome to the technical support center for Betamethasone-d5. This resource is designed for researchers, scientists, and drug development professionals utilizing Betamethasone-d5 as an internal standard in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic exchange that you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my Betamethasone-d5 standard?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the Betamethasone-d5 molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent.[1][2] This phenomenon is a significant concern in quantitative mass spectrometry analysis because it alters the mass of the internal standard.[2] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[1] In severe cases, complete loss of the deuterium label could generate a false positive signal for the unlabeled analyte.[1]
Q2: What are the primary factors that promote unwanted isotopic exchange?
The rate and extent of deuterium-hydrogen exchange are heavily influenced by several key factors:
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Solvent Type: Protic solvents, such as water, methanol, and ethanol, contain easily exchangeable hydrogen atoms and are the main drivers of D-H exchange. Aprotic solvents like acetonitrile, DMSO, and chloroform lack exchangeable protons and are preferred for handling deuterated standards.
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pH of the Solution: The H/D exchange reaction can be catalyzed by both acids and bases. For many compounds, the exchange rate is at its minimum at a low pH, approximately between 2.5 and 3.0. Both neutral and, more significantly, basic conditions can accelerate the loss of deuterium.
-
Temperature: Higher temperatures increase the rate of isotopic exchange. It is crucial to keep samples, standards, and autosamplers cooled to slow down the exchange rate.
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Position of the Deuterium Label: The stability of the deuterium label also depends on its position on the molecule. Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange. Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be more prone to exchange, especially under acidic or basic conditions. Deuterium on aromatic rings or aliphatic chains not adjacent to activating groups are generally more stable.
Q3: How should I store my Betamethasone-d5 standard to ensure its stability?
Proper storage is essential to maintain the isotopic integrity of your deuterated standard.
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Long-Term Storage: For long-term storage, it is best to store Betamethasone-d5 as a solid (lyophilized powder) or dissolved in an aprotic solvent at low temperatures, such as -20°C or -80°C.
-
Working Solutions: Prepare working solutions fresh and in smaller volumes to minimize the time they are exposed to conditions that could promote exchange. If an aqueous solution is necessary for your experimental workflow, it is advisable to use a buffer with a pH in the optimal range of 2.5-3, if compatible with the stability of Betamethasone.
-
Moisture Protection: Protect both solid standards and solutions from atmospheric moisture, as water is a source of protons that can contribute to H/D exchange over time.
Troubleshooting Guides
Issue 1: Decreasing internal standard peak area over time.
-
Symptom: You observe a progressive loss of the deuterated internal standard signal in your LC-MS analysis over a sequence of injections. This can lead to inaccurate and imprecise quantitative results.
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Potential Cause: This is a classic sign of "back-exchange," where deuterium atoms on your standard are being replaced by protons from the surrounding environment, most commonly the LC mobile phase or the sample diluent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Issue 2: Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.
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Symptom: When analyzing a solution containing only the Betamethasone-d5 internal standard, you detect a signal at the mass-to-charge ratio (m/z) of the non-deuterated betamethasone.
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Potential Cause: This could be due to either the presence of the unlabeled analyte as an impurity in the deuterated standard or significant isotopic exchange where the deuterated standard has lost its deuterium labels.
-
Troubleshooting Workflow:
Caption: Logic diagram to differentiate between impurity and isotopic exchange.
Data Presentation
The following table provides a hypothetical representation of the stability of Betamethasone-d5 under various storage conditions to illustrate the impact of solvent, pH, and temperature on isotopic exchange. This data is for illustrative purposes and is based on established principles of hydrogen-deuterium exchange. Actual stability should be determined experimentally.
| Storage Condition | Solvent | pH | Temperature (°C) | Time (24h) - % Isotopic Purity (d5) | Time (72h) - % Isotopic Purity (d5) |
| Optimal | Acetonitrile | N/A | -20 | >99% | >99% |
| Sub-optimal | Acetonitrile/Water (50:50) | 7.0 | 4 | ~98% | ~95% |
| Poor | Acetonitrile/Water (50:50) | 8.5 | 25 | ~90% | ~80% |
| Recommended for Analysis | Acetonitrile/Water (50:50) | 2.5 | 4 | >99% | ~99% |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Lyophilized Betamethasone-d5
This protocol provides a general guideline for the proper reconstitution and storage of lyophilized Betamethasone-d5 to minimize the risk of isotopic exchange.
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Equilibration: Before opening, allow the vial of lyophilized Betamethasone-d5 to equilibrate to room temperature to prevent condensation of atmospheric moisture.
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Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO for reconstitution.
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Reconstitution: Carefully add the appropriate volume of the chosen aprotic solvent to the vial to achieve the desired stock concentration.
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Dissolution: Gently vortex or sonicate the vial to ensure the standard is completely dissolved.
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Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
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Storage: Store the aliquots in tightly sealed containers at -20°C or -80°C.
Protocol 2: Evaluation of Betamethasone-d5 Stability in Analytical Conditions
This protocol is designed to assess the stability of Betamethasone-d5 under the specific conditions of your analytical method.
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Sample Preparation: Prepare a solution of Betamethasone-d5 in your analytical mobile phase or sample diluent at a concentration typical for your assay.
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Time Points: Aliquot this solution into several vials for analysis at different time points (e.g., t=0, 1, 4, 8, 24 hours).
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Incubation: Store the aliquots under conditions that mimic your experimental setup (e.g., in the autosampler at a specific temperature).
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LC-MS Analysis: Analyze the samples at the pre-determined time points.
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Data Analysis: Monitor the peak area of the Betamethasone-d5 (d5) and also monitor the mass channels for the loss of deuterium (d4, d3, etc.) and the appearance of the unlabeled betamethasone (d0).
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Evaluation: A significant decrease in the d5 peak area accompanied by an increase in the d4, d3, or d0 peaks is indicative of isotopic exchange under your analytical conditions. Based on these results, you can optimize your method by adjusting the pH of the mobile phase, lowering the temperature, or reducing the analysis time.
References
Technical Support Center: Troubleshooting Matrix Effects with Betamethasone-d5-1 in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects when using Betamethasone-d5-1 as an internal standard in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Betamethasone, due to co-eluting compounds from the sample matrix.[1][2] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of the analytical method. Even when using a deuterated internal standard like this compound, which is designed to co-elute and experience similar matrix effects as the analyte, issues can still arise.[1]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because they are chemically almost identical to the analyte (Betamethasone), they exhibit nearly the same physicochemical properties. This means they co-elute during chromatography and are expected to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Troubleshooting Guide
Issue 1: Poor reproducibility of the analyte/internal standard (Betamethasone/Betamethasone-d5-1) area ratio.
This issue often points to inconsistent ion suppression or enhancement between samples.
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Possible Cause 1: Inconsistent Sample Cleanup. Variability in sample preparation can lead to differing levels of matrix components in the final extracts.
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Solution: Ensure your sample preparation protocol, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is robust and consistently applied. Consider automating the sample preparation process to minimize human error.
-
-
Possible Cause 2: Chromatographic Shift. Minor shifts in retention time can cause the analyte and internal standard to move into or out of a region of high ion suppression.
-
Solution:
-
Check Column Health: A degrading column can lead to retention time shifts. Implement a regular column washing protocol or replace the column if necessary.
-
Mobile Phase Consistency: Ensure the mobile phase is prepared accurately and consistently for each run.
-
-
-
Possible Cause 3: Differential Matrix Effects. The analyte and this compound may not be experiencing the same degree of ion suppression.
-
Solution:
-
Optimize Chromatography: Adjust the chromatographic gradient to ensure Betamethasone and this compound co-elute perfectly. A shallower gradient may improve resolution from interfering matrix components.
-
Investigate Matrix Components: Identify the source of the matrix effect using techniques like post-column infusion.
-
-
Issue 2: The signal for this compound is unexpectedly low or variable across samples.
This could indicate significant ion suppression affecting the internal standard itself.
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Possible Cause 1: High Concentration of Phospholipids. In biological matrices like plasma, phospholipids are a major cause of ion suppression.
-
Solution: Implement a sample preparation method specifically designed to remove phospholipids, such as phospholipid removal plates or a targeted LLE or SPE method.
-
-
Possible Cause 2: Co-elution with a Highly Suppressive Matrix Component.
-
Solution:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression.
-
Modify Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from these suppressive regions.
-
-
Issue 3: Inaccurate quantification despite using this compound.
This may occur if the fundamental assumptions of using an internal standard are not met.
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Possible Cause 1: Incorrect Internal Standard Concentration. An error in the preparation of the this compound spiking solution will lead to a systematic bias.
-
Solution: Carefully reprepare and verify the concentration of the internal standard solution.
-
-
Possible Cause 2: Analyte and Internal Standard Do Not Co-elute. As mentioned, the deuterium isotope effect can cause a slight separation.
-
Solution:
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help ensure the analyte and internal standard peaks overlap completely.
-
Adjust Mobile Phase: Modify the mobile phase composition to minimize the separation.
-
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Matrix Effects
This experiment helps identify regions of ion suppression or enhancement in your chromatogram.
-
System Setup:
-
Set up the LC-MS/MS system as you would for your Betamethasone analysis.
-
Using a T-connector, infuse a solution of Betamethasone and this compound at a constant, low flow rate (e.g., 10-20 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
-
Infusion and Injection:
-
Begin infusing the standard solution to obtain a stable baseline signal for both the analyte and the internal standard.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused standards throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
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Protocol 2: Method of Standard Addition to Quantify in the Presence of Matrix Effects
This method can be used to achieve accurate quantification when matrix effects are significant and a suitable blank matrix is unavailable.
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Sample Preparation:
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Divide your sample extract into at least four equal aliquots.
-
-
Spiking:
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Leave one aliquot unspiked.
-
Spike the remaining aliquots with increasing, known concentrations of a Betamethasone standard solution. The added amounts should be similar to the expected endogenous concentration (e.g., 0.5x, 1x, and 1.5x the estimated amount).
-
-
Analysis:
-
Analyze all aliquots using your LC-MS/MS method.
-
-
Data Analysis:
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Create a calibration curve by plotting the measured peak area against the added concentration of Betamethasone.
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The absolute value of the x-intercept of the linear regression line represents the endogenous concentration of Betamethasone in the sample.
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Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | This compound Recovery (%) | Matrix Effect (%)* |
| Protein Precipitation | 85 ± 5 | 88 ± 6 | -45 ± 8 |
| Liquid-Liquid Extraction (LLE) | 92 ± 4 | 94 ± 4 | -15 ± 5 |
| Solid-Phase Extraction (SPE) | 95 ± 3 | 96 ± 3 | -8 ± 4 |
*Matrix Effect (%) = ((Peak area in matrix) / (Peak area in neat solution) - 1) x 100. Negative values indicate ion suppression.
Table 2: Effect of Chromatographic Gradient on Analyte/Internal Standard Co-elution and Quantification
| Gradient Program | Retention Time Difference (s) (Analyte - IS) | Analyte/IS Area Ratio RSD (%) (n=6) |
| Fast Gradient (5-95% B in 2 min) | 1.2 | 12.5 |
| Slow Gradient (5-95% B in 8 min) | 0.2 | 3.1 |
Visualizations
Caption: A troubleshooting workflow for addressing matrix effect issues.
Caption: Strategies for mitigating matrix effects in LC-MS/MS.
References
Technical Support Center: Optimizing LC-MS for Betamethasone-d5-1
Welcome to the technical support center for the LC-MS/MS analysis of Betamethasone-d5-1. This resource is designed for researchers, scientists, and drug development professionals, providing targeted FAQs and troubleshooting guides to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
A1: this compound is a deuterated form of Betamethasone, a synthetic glucocorticoid.[1] It contains five deuterium atoms, which increases its molecular weight.[2][3][4] In quantitative LC-MS/MS analysis, it serves as an ideal stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the non-labeled Betamethasone, it co-elutes and exhibits similar behavior during sample preparation and ionization. This allows it to accurately compensate for variations in sample extraction efficiency and matrix-induced ion suppression or enhancement, leading to more precise and reliable quantification of Betamethasone.[5]
Q2: What are the recommended starting MRM transitions for this compound?
A2: Optimizing Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and selectivity. For this compound, the protonated precursor ion [M+H]⁺ is expected at approximately m/z 398.2. Common fragmentation patterns for corticosteroids involve neutral losses of water (H₂O) and hydrogen fluoride (HF). Based on the known fragmentation of unlabeled Betamethasone (m/z 393.3 → 373.2, corresponding to a loss of HF), the following transitions are recommended as a starting point for method development. These parameters should be optimized empirically by direct infusion of a standard solution into your specific mass spectrometer.
Table 1: Recommended Starting Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | Corticosteroids ionize efficiently in positive mode. |
| Precursor Ion (Q1) | m/z 398.2 | Represents the protonated molecule [M+H]⁺. |
| Product Ion (Q3) - Quantifier | m/z 378.2 | Corresponds to the neutral loss of HF (20 Da), often a strong signal. |
| Product Ion (Q3) - Qualifier | m/z 360.2 | Corresponds to the loss of HF and H₂O (38 Da), for confirmation. |
| Dwell Time | 100-150 ms | Balances sensitivity with the number of data points across the peak. |
| Cone/Declustering Potential | 30 - 80 V | Optimize by infusion to maximize precursor ion intensity. |
| Collision Energy | 15 - 35 eV | Optimize by infusion to maximize product ion intensity. |
Q3: Which type of liquid chromatography (LC) column is best for separating this compound?
A3: Reversed-phase columns are the standard for separating Betamethasone and its analogs. C18 and C8 columns are most commonly employed and provide excellent retention and resolution. The specific choice depends on the sample matrix and the need to separate Betamethasone from potential isomers or other interferences.
Q4: What are typical mobile phase compositions for this analysis?
A4: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution. The aqueous phase is often modified with additives like 0.1% formic acid or low concentrations of ammonium formate (~5 mM) to improve peak shape and promote protonation for ESI+ ionization. Gradient elution is generally preferred to effectively separate the analyte from matrix components and reduce run times.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Setting 1 (Rapid Analysis) | Setting 2 (High Resolution) |
| Column | C18, 50 x 2.1 mm, 1.8 µm | C18 or C8, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient | 40% B to 95% B in 3 min | 50% B to 90% B in 8 min |
| Column Temp. | 40 °C | 45 °C |
Experimental Workflow & Protocols
The overall process for quantitative analysis involves sample preparation, LC separation, and MS/MS detection.
References
Technical Support Center: Quantification of Betamethasone-d5-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Betamethasone-d5-1.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question: Why am I observing poor signal response or high variability for this compound?
Answer: Poor signal response or high variability in the quantification of this compound is often attributed to matrix effects.[1][2][3] Matrix effects are caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine) that suppress or enhance the ionization of the analyte in the mass spectrometer source.[2]
Troubleshooting Steps:
-
Optimize Sample Preparation: A robust sample preparation protocol is crucial to remove interfering substances.[4] Consider using techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively clean up the sample.
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Improve Chromatographic Separation: Enhance the separation of this compound from matrix components by optimizing the LC method. This can be achieved by adjusting the mobile phase gradient, trying a different column chemistry (e.g., C18, biphenyl), or using a longer column.
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Evaluate Internal Standard Performance: Ensure that the deuterated internal standard (IS), this compound, co-elutes with the unlabeled analyte (Betamethasone). The IS is designed to compensate for matrix effects; if it does not behave similarly to the analyte during sample preparation and analysis, the correction will be inaccurate.
Question: My results show unexpectedly high concentrations of Betamethasone, even in control samples. What could be the cause?
Answer: This issue is likely due to isobaric interference, most commonly from dexamethasone. Betamethasone and dexamethasone are epimers, meaning they have the same molecular weight and produce very similar fragmentation patterns in the mass spectrometer.
Troubleshooting Steps:
-
Confirm Chromatographic Separation: The primary solution is to achieve baseline chromatographic separation of betamethasone and dexamethasone. This may require significant method development, including testing different columns and mobile phase compositions. A reversed-phase HPLC/ESI-MS method with a Zorbax Eclipse XDB or Luna C8 column using a step gradient with 0.05 M ammonium acetate and acetonitrile has been shown to be effective.
-
Analyze Product Ion Ratios: While the mass spectra are similar, there can be subtle differences in the relative abundance of product ions between betamethasone and dexamethasone. Monitoring multiple MRM transitions and comparing the ion ratios to a certified reference standard can help distinguish between the two compounds.
-
Review Sample History: Determine if the subject has been administered dexamethasone, as this is a common source of interference.
Question: I am seeing unexpected peaks eluting close to my analyte of interest. Could these be metabolites?
Answer: Yes, it is possible that you are observing interference from betamethasone metabolites. Betamethasone is metabolized in the body through processes such as 6β-hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group. These metabolites can potentially interfere with the quantification of the parent drug if they are not chromatographically resolved.
Troubleshooting Steps:
-
Optimize Chromatographic Resolution: As with other interferences, improving the chromatographic separation is key. A longer gradient or a different stationary phase may be necessary to resolve the parent drug from its metabolites.
-
Characterize Unknown Peaks: If you have access to high-resolution mass spectrometry, you can attempt to identify the chemical formula of the interfering peaks to confirm if they are metabolites.
-
Enzymatic Hydrolysis: Some metabolites are excreted as glucuronide or sulfate conjugates. Treating the sample with β-glucuronidase or sulfatase prior to extraction can help to identify these conjugated metabolites.
Frequently Asked Questions (FAQs)
What is the primary role of this compound in quantitative analysis?
This compound is a stable isotope-labeled internal standard (SIL-IS). Its primary role is to improve the accuracy and precision of quantification by correcting for variability during sample preparation and analysis, including extraction efficiency and matrix effects. Because it has nearly identical chemical and physical properties to the unlabeled betamethasone, it is affected by these variations in the same way. The mass spectrometer can distinguish between the deuterated standard and the native analyte due to their mass difference.
What are the typical analytical techniques used for the quantification of Betamethasone?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of betamethasone and other corticosteroids in biological matrices. This technique offers high sensitivity and selectivity. While immunoassays can be used for screening, they are prone to cross-reactivity with other structurally similar steroids and are less specific than LC-MS/MS.
What are common matrix effects encountered in the analysis of corticosteroids?
The most common matrix effects are ion suppression and ion enhancement. These phenomena occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to an underestimation or overestimation of the analyte's concentration.
Can other non-steroidal drugs interfere with the analysis?
Yes, although less common, non-steroidal drugs can potentially interfere with LC-MS/MS assays. Interference can occur if a drug or its metabolite has a similar mass-to-charge ratio and fragmentation pattern to the analyte of interest. It is good practice to screen for potential interferences from commonly co-administered drugs during method development.
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters for the analysis of corticosteroids. Note that optimal parameters should be determined empirically on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Betamethasone | 393.2 | 373.2, 355.2, 337.2 |
| Dexamethasone | 393.2 | 373.2, 355.2, 337.2 |
| This compound | 398.2 | 378.2, 360.2, 342.2 |
Note: The exact m/z values may vary slightly depending on the ionization source and instrument calibration. The product ions for this compound are predicted based on the fragmentation of the unlabeled compound and the position of the deuterium labels.
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Spiking with Internal Standard: Add a small, precise volume of the this compound working solution to each sample (except for blank matrix samples). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for at least 30 seconds.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate). Vortex to mix and then centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the corticosteroids. The exact gradient should be optimized to achieve separation from interferences.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
Visualizations
Caption: A generalized workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
Technical Support Center: Stability of Betamethasone-d5-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability of Betamethasone-d5-1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, much like its non-deuterated counterpart, is primarily influenced by several factors:
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pH of the solvent: Betamethasone and its esters exhibit pH-dependent stability. For instance, betamethasone valerate shows maximum stability at a pH of 4-5, while betamethasone dipropionate is most stable at pH 3.5-4.5.[1][2] Deviations from the optimal pH range can lead to increased degradation.
-
Solvent Polarity: The rate of degradation of betamethasone esters has been observed to decrease with increasing solvent polarity.[1][2]
-
Temperature: Elevated temperatures accelerate the thermal degradation of betamethasone and its esters.[1]
-
Light Exposure: Betamethasone is susceptible to photodegradation, particularly under UVB light, which can lead to the formation of various photoproducts.
-
Presence of Oxidizing Agents: Oxidation is a known degradation pathway for corticosteroids.
-
Buffer Concentration and Ionic Strength: An increase in phosphate buffer concentration and ionic strength has been shown to decrease the rate of degradation of betamethasone esters.
Q2: How does the deuteration in this compound potentially impact its stability compared to non-deuterated betamethasone?
A2: The replacement of hydrogen with deuterium, a stable isotope, can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a degradation pathway, substituting hydrogen with deuterium can slow down the degradation rate, thereby enhancing the stability of the molecule. While the degradation pathways are expected to be the same as for betamethasone, the rate of degradation at the sites of deuteration may be reduced.
Q3: What are the common degradation products of betamethasone that I should be aware of when working with this compound?
A3: Based on studies of betamethasone and its esters, the following are the major degradation products you might encounter:
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Isomerization Products: For esters like betamethasone-17-valerate, acyl migration can occur to form the less active betamethasone-21-valerate.
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Hydrolysis Products: Ester linkages can be hydrolyzed to yield betamethasone alcohol. For instance, betamethasone dipropionate can degrade to betamethasone-17-propionate, betamethasone-21-propionate, and subsequently to betamethasone alcohol.
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Oxidation Products: Corticosteroids can undergo oxidation, particularly at the C-17 side chain.
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Photodegradation Products: Exposure to UVB light can lead to the formation of "lumi"- and "photolumi" derivatives through rearrangement of the A-ring, and an "andro" derivative through fragmentation of the ketolic chain.
-
Acid/Base-Induced Degradants: In acidic conditions, betamethasone can form isomers of 9α-fluoro-11β, 20-dihydroxy-16β-methylpregna-1, 4, 17 (20)-trien-21-al-3-one and 9α-fluoro-11β, 21-dihydroxy-16-methylpregna-1, 4, 16-triene-3, 20-dione. In alkaline conditions, it can yield 9α-fluoro-11β, 17α-dihydroxy-16β-methylandrosta-1, 4-dien-3-one-17-carboxylic acid and 9α-fluoro-11β-hydroxy-16β-methylandrosta-1, 4-diene-3, 17-dione.
Q4: Which solvents are recommended for preparing stock solutions of this compound to maximize stability?
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound in an aqueous buffer. | The pH of the buffer is outside the optimal stability range (pH 3.5-5.0). | Adjust the pH of your buffer to be within the recommended range. Betamethasone valerate is most stable at pH 4-5, and betamethasone dipropionate at pH 3.5-4.5. |
| The solution is exposed to light. | Protect your solution from light by using amber vials or covering the container with aluminum foil. | |
| The storage temperature is too high. | Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to slow down degradation. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound has occurred. | Compare the retention times of the unknown peaks with those of known betamethasone degradation products. Consider performing forced degradation studies (acid, base, oxidation, heat, light) to help identify the degradants. |
| The solvent itself is degrading or reacting with the compound. | Ensure the use of high-purity, HPLC-grade solvents. Prepare fresh solutions and do not store them for extended periods unless stability has been confirmed. | |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Strictly control all experimental parameters, including pH, temperature, light exposure, and buffer composition (concentration and ionic strength). |
| Interaction with container surfaces. | Use inert container materials such as glass or polypropylene. |
Quantitative Data Summary
The following tables summarize the apparent first-order rate constants (kobs) for the thermal degradation of Betamethasone-17-Valerate and Betamethasone Dipropionate in different media. While this data is for the non-deuterated forms, it provides a valuable baseline for understanding the relative stability in different solvent systems. The rates for this compound may be slower due to the kinetic isotope effect.
Table 1: Apparent First-Order Rate Constants (kobs) for Thermal Degradation of Betamethasone-17-Valerate
| Medium | kobs (x 10-3 h-1) |
| Methanol | 9.07 |
| Acetonitrile | 7.99 |
| Phosphate Buffer (pH 7.5) | 5.33 |
| Cream Formulation | 0.455 |
| Gel Formulation | 0.399 |
| Data derived from studies on Betamethasone-17-Valerate and may not be directly applicable to this compound. |
Table 2: Apparent First-Order Rate Constants (kobs) for Thermal Degradation of Betamethasone Dipropionate
| Medium | kobs (x 10-3 h-1) |
| Methanol | 1.87 |
| Acetonitrile | 1.55 |
| Phosphate Buffer (pH 7.5) | 1.03 |
| Cream Formulation | 0.287 |
| Gel Formulation | 0.239 |
| Data derived from studies on Betamethasone Dipropionate and may not be directly applicable to this compound. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in a Selected Solvent
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Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile, methanol, or a specific buffer) at a known concentration.
-
Sample Aliquoting: Aliquot the solution into multiple sealed, light-protected vials to be stored under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, refrigerated, and protected from light).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
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Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the degradation rate. Identify and quantify any major degradation products.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, forced degradation studies are recommended.
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at room temperature.
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Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp).
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.
Visualizations
Caption: Thermal degradation pathway of Betamethasone Dipropionate.
Caption: General workflow for a stability study.
References
Technical Support Center: Long-Term Stability of Betamethasone-d5-1 Stock Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the long-term stability of Betamethasone-d5-1 stock solutions. The information provided will help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. Storing it in a desiccator can further prevent degradation from humidity.
Q2: Which solvents are recommended for preparing this compound stock solutions?
High-purity, anhydrous aprotic solvents are recommended for preparing stock solutions to ensure stability and prevent hydrogen-deuterium (H-D) exchange. Suitable solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (EtOH)
For applications requiring aqueous buffers, it is best to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice just before use.[1]
Q3: How should I store this compound stock solutions for long-term use?
For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C, protected from light. Solutions in aprotic solvents are generally stable for months to over a year under these conditions.[1] Aqueous solutions are not recommended for storage longer than 24 hours.[1]
Q4: How does deuterium labeling affect the stability of this compound compared to non-labeled Betamethasone?
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" generally makes deuterated compounds like this compound more resistant to chemical and enzymatic degradation compared to their non-deuterated counterparts.[2] However, the deuterium atoms can be susceptible to H-D exchange in protic solvents or under acidic or basic conditions.
Q5: What are the primary degradation pathways for this compound in solution?
While specific studies on this compound are limited, based on its non-deuterated analogs, the primary degradation pathways are expected to be:
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Hydrolysis: Particularly of any ester groups if present.
-
Oxidation: A common degradation mechanism for corticosteroids.
-
Photodegradation: Exposure to UV light can cause rearrangement of the molecular structure.
-
Hydrogen-Deuterium (H-D) Exchange: In protic solvents, the deuterium labels can exchange with protons from the solvent, compromising the isotopic purity of the standard.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results between experiments | Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from solid material. Aliquot new stock solutions into single-use vials before freezing to avoid freeze-thaw cycles. Always store solutions at the recommended temperatures (-20°C or -80°C). |
| Precipitation of the compound when diluting the stock solution into an aqueous buffer | The final concentration in the aqueous buffer is above the solubility limit. The percentage of the organic co-solvent is too low. | Decrease the final concentration of this compound in the aqueous buffer. Optimize the percentage of the organic co-solvent, keeping in mind its potential effects on biological assays. Use a serial dilution approach by performing intermediate dilutions in the pre-warmed aqueous buffer. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products. | Analyze the sample using high-resolution mass spectrometry (LC-MS/MS) to identify the impurities. Review storage conditions and handling procedures to minimize further degradation. Ensure the use of high-purity, aprotic solvents for stock solution preparation. |
| Loss of signal intensity over time in stored solutions | Adsorption of the compound to the storage vial surface. Chemical degradation. | Use silanized glass vials or low-adsorption polypropylene tubes for storage. Ensure the storage solvent is appropriate and that the solution is stored at the correct temperature and protected from light. |
| Compromised isotopic purity (loss of deuterium) | Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture. | Use high-purity, anhydrous aprotic solvents for preparing stock solutions. Store solutions in tightly sealed vials to prevent moisture absorption. For long-term storage, prefer solid-state storage or solutions in aprotic solvents. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Neat) | N/A | -20°C or colder | Years | Store in a desiccator to protect from moisture. |
| Stock Solution | Aprotic (e.g., DMSO, ACN) | -20°C or -80°C | Months to a year+ | Aliquot into single-use vials. Protect from light. |
| Working Solution | Aqueous/Protic Buffer | 2-8°C | Hours to 24 hours | Prepare fresh as needed. Not recommended for long-term storage due to H-D exchange and hydrolysis risk. |
Table 2: Solvent Selection for this compound Stock Solutions
| Solvent | Suitability | Advantages | Disadvantages |
| DMSO | Excellent | High solubility for many organic compounds. | Can be cytotoxic at higher concentrations in cell-based assays. |
| Acetonitrile | Good | Aprotic, compatible with LC-MS analysis. | Lower solubility compared to DMSO for some compounds. |
| Methanol/Ethanol | Good | Good solvating power. | Protic nature may pose a minor risk of H-D exchange over extended periods compared to aprotic solvents. |
| Aqueous Buffers | Poor (for long-term) | Biologically compatible for immediate use in assays. | High risk of H-D exchange and hydrolysis. Not suitable for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
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This compound (solid)
-
High-purity, anhydrous DMSO
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Calibrated analytical balance
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Amber glass vial or low-adsorption polypropylene tube
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Vortex mixer
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Accurately weigh the desired amount of this compound and transfer it to an amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Visually inspect for any undissolved particles.
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Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Testing of this compound Stock Solution by HPLC
Objective: To assess the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a UV or MS detector
-
C18 HPLC column
-
Mobile phase (e.g., Acetonitrile and water with a suitable modifier like formic acid)
-
Reference standard of this compound
Procedure:
-
Initial Analysis (T=0):
-
Prepare a working solution by diluting the freshly prepared stock solution in the mobile phase.
-
Inject the working solution into the HPLC system and record the chromatogram.
-
Determine the peak area of the this compound peak. This will serve as the baseline.
-
-
Storage:
-
Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature), protected from light.
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot of the stored stock solution.
-
Allow the aliquot to thaw and equilibrate to room temperature.
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Prepare a working solution in the same manner as the initial analysis.
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Inject the working solution into the HPLC system and record the chromatogram.
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Determine the peak area of the this compound peak and look for the presence of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
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Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining.
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A common stability threshold is retaining at least 90% of the initial concentration.
-
Visualizations
Caption: Workflow for preparing and assessing the long-term stability of this compound stock solutions.
Caption: A logical diagram for troubleshooting common issues with this compound solutions.
References
Validation & Comparative
The Gold Standard: Validating Analytical Methods with Betamethasone-d5
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount. For corticosteroids like betamethasone, the use of a stable isotope-labeled internal standard, such as Betamethasone-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods represents the gold standard. This guide provides an objective comparison of analytical methods for betamethasone, highlighting the superior performance of using a deuterated internal standard against other alternatives, supported by experimental data and detailed protocols.
The Critical Role of the Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in sample preparation and analysis, including extraction efficiency and matrix effects. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency.
Stable isotope-labeled (SIL) internal standards, such as Betamethasone-d5, are the preferred choice for LC-MS/MS assays. Having a chemical structure identical to the analyte, with only a difference in isotopic composition, ensures that Betamethasone-d5 behaves virtually identically to betamethasone throughout the entire analytical process. This leads to more accurate and precise quantification compared to structural analog internal standards.
Performance Comparison: Betamethasone-d5 vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical factor in method validation. While other compounds have been used for the quantification of betamethasone, the data consistently supports the superiority of a deuterated internal standard.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Key Advantages/Disadvantages |
| LC-MS/MS | Betamethasone-d5 | 2 - 250 | 2 | Human Plasma | Co-elution with analyte, corrects for matrix effects and extraction variability effectively. |
| LC-MS/MS | Triamcinolone Acetonide | 0.5 - 50.0 | 0.5 | Human Plasma | Structurally similar, but potential for different extraction recovery and matrix effects.[1] |
| UPLC-MS/MS | Prednisolone | Not explicitly stated for Betamethasone | Not explicitly stated | Human Plasma | Different chemical structure may lead to variations in analytical behavior.[2][3] |
| UPLC-MS/MS | Beclomethasone Dipropionate | Not explicitly stated for Betamethasone | Not explicitly stated | Human Plasma | Significant structural differences can impact the accuracy of quantification.[2][3] |
Table 1: Comparison of key performance characteristics of analytical methods for betamethasone quantification using different internal standards.
The use of Betamethasone-d5 demonstrates robust performance with a wide linear range, ensuring accurate measurement across various concentrations. While methods using alternative internal standards like triamcinolone acetonide, prednisolone, and beclomethasone dipropionate can be validated, they are more susceptible to variability due to differences in chemical structure, which can affect their behavior during sample processing and analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for LC-MS/MS analysis of betamethasone using Betamethasone-d5 and an alternative internal standard.
Protocol 1: LC-MS/MS Analysis of Betamethasone in Human Plasma using Betamethasone-d5
This protocol is a gold-standard method for the accurate quantification of betamethasone in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 200 µL of human plasma, add 25 µL of Betamethasone-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
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Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase:
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A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of betamethasone from matrix components.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Positive electrospray ionization (ESI+).
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MRM Transitions:
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Betamethasone: Precursor ion > Product ion (e.g., m/z 393.2 > 373.2)
-
Betamethasone-d5: Precursor ion > Product ion (e.g., m/z 398.2 > 378.2)
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Protocol 2: LC-MS/MS Analysis of Betamethasone in Human Plasma using Triamcinolone Acetonide
This protocol outlines a method using a structural analog as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 500 µL of human plasma, add 50 µL of triamcinolone acetonide internal standard working solution (e.g., 200 ng/mL in methanol).
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Add 2.5 mL of diethyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Betamethasone: Precursor ion > Product ion (e.g., m/z 393.2 > 147.1)
-
Triamcinolone Acetonide: Precursor ion > Product ion (e.g., m/z 435.2 > 415.2)
-
Visualizing the Workflow and Rationale
To better understand the analytical process and the logic behind using a deuterated internal standard, the following diagrams are provided.
References
- 1. akjournals.com [akjournals.com]
- 2. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Corticosteroid Analysis: Betamethasone-d5-1 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability.[1] This guide provides a detailed comparison of Betamethasone-d5-1, a stable isotope-labeled internal standard, with other commonly used internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of an internal standard (IS) is fundamental in LC-MS/MS-based bioanalysis to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing a reliable reference for quantification.[4][5] The two primary categories of internal standards are stable isotope-labeled (SIL) standards and structural analogues.
SIL internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis. They share nearly identical chemical and physical properties with the target analyte, ensuring consistent behavior during extraction and co-elution during chromatography. This co-elution is crucial for accurately compensating for matrix effects, where co-eluting substances from the sample matrix can suppress or enhance the analyte's ionization efficiency.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of a quantitative assay. While stable isotope-labeled standards like this compound are often preferred, structural analogues are also utilized. The following table summarizes key performance data for this compound and a selection of alternative internal standards used in corticosteroid analysis, compiled from various studies.
| Internal Standard | Type | Target Analyte(s) | Recovery (%) | Precision (%RSD) | Key Advantages |
| This compound | Stable Isotope-Labeled | Betamethasone | >90% (Typical) | <15% | Co-elutes with Betamethasone, provides optimal correction for matrix effects. |
| Cortisone-d4 | Stable Isotope-Labeled | Cortisone | >89% | <10% | High recovery and precision in multi-steroid panels. |
| Triamcinolone-d1 acetonide-d6 | Stable Isotope-Labeled | Triamcinolone Acetonide | 82-138% (in a multi-steroid panel) | 3.0-20% (in a multi-steroid panel) | Effective for multi-analyte quantification. |
| Prednisolone | Structural Analogue | Betamethasone | Not explicitly reported | <15% | Commercially available and cost-effective. |
| Triamcinolone Acetonide | Structural Analogue | Betamethasone | 98.9% | <10% | High recovery and precision demonstrated in bioequivalence studies. |
| Desoximetasone | Structural Analogue | Dexamethasone | Not explicitly reported | Not explicitly reported | Used in excretion studies of corticosteroids. |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible quantitative analysis. Below is a generalized methodology for the analysis of corticosteroids in human plasma using LC-MS/MS with an internal standard.
Objective
To accurately quantify the concentration of a target corticosteroid (e.g., Betamethasone) in human plasma using a deuterated internal standard (e.g., this compound).
Materials and Reagents
-
Corticosteroid analytical standards (e.g., Betamethasone)
-
Deuterated internal standard (e.g., this compound)
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Human plasma (blank)
-
Protein precipitation solvent (e.g., acetonitrile) or liquid-liquid extraction solvent (e.g., ethyl acetate)
Methodology
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of the corticosteroid standard and the internal standard in methanol.
-
Create a series of calibration standards by spiking blank plasma with the corticosteroid stock solution to achieve a range of concentrations.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
-
LC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
The ratio of the analyte peak area to the internal standard peak area is calculated for all samples.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: A generalized workflow for the quantitative analysis of corticosteroids.
Caption: The logical relationship for quantification using an internal standard.
Conclusion
The selection of an internal standard is a pivotal decision in the development of robust quantitative bioanalytical methods. Stable isotope-labeled internal standards, such as this compound, are broadly recognized as the preferred choice for achieving the highest levels of accuracy and precision. Their ability to co-elute with the analyte and mimic its behavior during sample processing and analysis provides superior compensation for matrix effects and other sources of variability.
While structural analogues can be a viable alternative, particularly when a SIL standard is not available, they may not co-elute with the analyte, potentially leading to differential matrix effects and reduced accuracy. Regardless of the choice, thorough method validation, including the assessment of linearity, accuracy, precision, recovery, and matrix effects, is imperative to ensure the reliability of the analytical data. Ultimately, the optimal internal standard is one that demonstrates the most consistent and reliable performance within the specific analytical platform and biological matrix under investigation.
References
A Comparative Guide to Deuterated Internal Standards in Corticosteroid Analysis: Betamethasone-d5-1 versus Hydrocortisone-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of corticosteroids in biological matrices is paramount for pharmacokinetic studies, clinical monitoring, and drug development. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of stable isotope-labeled internal standards. This guide provides an objective comparison of two commonly used deuterated internal standards, Betamethasone-d5-1 and Hydrocortisone-d4, for the analysis of corticosteroids.
Introduction to Deuterated Internal Standards
Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. Their near-identical chemical and physical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision in quantitative analysis.
This compound is a deuterated analog of betamethasone, a potent synthetic glucocorticoid. It is primarily used as an internal standard for the quantification of betamethasone and its esters.
Hydrocortisone-d4 (also known as Cortisol-d4) is the deuterated form of hydrocortisone (cortisol), a naturally occurring glucocorticoid. It is widely used as an internal standard for the analysis of endogenous and synthetic corticosteroids, often in multi-analyte panels.
Performance Comparison
Table 1: Quantitative Performance Data for Betamethasone Analysis using a Deuterated Internal Standard (Betamethasone Acetate-d3)
| Performance Parameter | Result | Matrix | Citation |
| Linearity Range | 2 - 250 ng/mL | Human Plasma | [1] |
| Precision (CV%) | ≤ 15% | Human Plasma | [1] |
| Accuracy (RE%) | ≤ 15% | Human Plasma | [1] |
Note: Data is for Betamethasone Acetate-d3, a closely related deuterated internal standard for betamethasone analysis, and is considered indicative of the performance expected from this compound.
Table 2: Quantitative Performance Data for Corticosteroid Panel Analysis using Hydrocortisone-d4 as an Internal Standard
| Performance Parameter | Result | Matrix | Citation |
| Recovery | >89% | Urine | |
| Precision (Intra- and Inter-assay CV%) | <10% | Urine | |
| Accuracy | 85–105% | Urine |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of corticosteroids using either this compound or Hydrocortisone-d4 as internal standards.
Protocol 1: Quantification of Betamethasone using this compound
This protocol is adapted from a validated method for betamethasone analysis using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Add 6 mL of diisopropyl ether.[2]
-
Vortex for 1 minute.[2]
-
Centrifuge at 900 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 125 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor and product ions for betamethasone and this compound would be monitored.
Protocol 2: Quantification of a Corticosteroid Panel using Hydrocortisone-d4
This protocol is based on a validated method for the simultaneous determination of multiple urinary steroids.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine sample, add 10 µL of Hydrocortisone-d4 internal standard solution (20 µg/mL in methanol).
-
Precondition an SPE column (e.g., Oasis® HLB 3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load the sample onto the SPE column.
-
Wash the column sequentially with 3 mL of water, 3 mL of acetone/water (20:80 v/v), and 1 mL of hexane.
-
Dry the column by suction for 2 minutes.
-
Elute the steroids with 2 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., ammonium acetate or formic acid).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
MRM Transitions: Specific precursor and product ions for each corticosteroid and Hydrocortisone-d4 would be monitored.
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the analytical process for corticosteroid quantification.
Discussion and Recommendations
The choice between this compound and Hydrocortisone-d4 as an internal standard largely depends on the specific corticosteroid being analyzed.
-
For the analysis of betamethasone and its derivatives, this compound is the more appropriate choice. As a homologous internal standard, it will most closely mimic the behavior of betamethasone throughout the analytical process, leading to the most accurate and precise results. The performance data for a similar deuterated betamethasone standard suggests excellent linearity, precision, and accuracy can be achieved.
-
For multi-analyte corticosteroid panels that include hydrocortisone (cortisol) and other endogenous or synthetic steroids, Hydrocortisone-d4 is a suitable and widely used internal standard. The available data demonstrates its robustness, with good recovery, precision, and accuracy across a range of corticosteroids. When analyzing betamethasone as part of a larger panel, Hydrocortisone-d4 can provide reliable quantification, although a dedicated deuterated betamethasone standard would be ideal for the highest accuracy for that specific analyte.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Betamethasone-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis of corticosteroids, the choice of an internal standard is a critical factor that can significantly impact data reliability. This guide provides an in-depth comparison of Betamethasone-d5, a deuterated stable isotope-labeled internal standard, with commonly used non-deuterated alternatives for the quantification of betamethasone.
Stable isotope-labeled internal standards (SIL-ISs), such as Betamethasone-d5, are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass. This near-perfect analogy allows them to co-elute with the analyte and experience similar matrix effects and extraction recovery, thereby providing superior correction for variations that can occur during sample preparation and analysis.[1][3]
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard is evident when comparing key validation parameters of analytical methods. The following table summarizes the performance of an LC-MS/MS method for betamethasone quantification using a deuterated internal standard (Betamethasone 21-Acetate-d3, a closely related deuterated form of betamethasone) against methods employing non-deuterated, structural analog internal standards.
| Internal Standard | Analyte | Matrix | Method | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix Effect |
| Betamethasone 21-Acetate-d3 | Betamethasone | Human Plasma | LC-MS/MS | 95.2 - 104.3[1] | Within-run: <5, Between-run: <7 | Not explicitly reported | No significant matrix effect observed |
| Prednisolone | Betamethasone | Human Plasma | LC-MS/MS | 91.8 - 107.5 | Within-run: <15, Between-run: <15 | 85.0 | Not explicitly reported |
| Beclomethasone Dipropionate | Betamethasone | Human Plasma | UPLC-MS/MS | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Triamcinolone Acetonide | Betamethasone | Human Plasma | LC-MS/MS | Not explicitly reported | Within-run: <10, Between-run: <10 | 98.9 | Potential for differential matrix effects |
Note: Data for Betamethasone 21-Acetate-d3 is used as a representative for deuterated betamethasone internal standards.
The data clearly indicates that the method utilizing the deuterated internal standard exhibits excellent accuracy and precision. A crucial advantage is the mitigation of matrix effects, a common source of analytical variability and inaccuracy in bioanalytical methods. While methods using structural analogs can provide acceptable performance, they are inherently more susceptible to differential matrix effects and variations in sample processing because their structures differ from betamethasone.
The Rationale for Using a Deuterated Internal Standard
The fundamental principle behind the superior performance of a deuterated internal standard lies in its ability to mimic the analyte throughout the entire analytical workflow. This ensures that any variations encountered by the analyte are mirrored by the internal standard, leading to a consistent analyte-to-internal standard ratio and, consequently, more accurate and precise quantification.
Caption: Logical flow demonstrating the superior tracking of a deuterated internal standard.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the analysis of betamethasone using both deuterated and non-deuterated internal standards.
Method Using a Deuterated Internal Standard (Betamethasone 21-Acetate-d3)
This protocol is adapted from a validated LC-MS/MS method for the quantification of betamethasone in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 500 µL of human plasma, add 25 µL of Betamethasone 21-Acetate-d3 internal standard solution (1 µg/mL in methanol).
-
Add 6 mL of diisopropyl ether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a specified speed and time to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both betamethasone and the deuterated internal standard.
Caption: A typical experimental workflow for LC-MS/MS analysis of betamethasone.
Method Using a Non-Deuterated Internal Standard (Prednisolone)
This protocol is based on a validated LC-MS/MS method for the determination of betamethasone in human plasma using prednisolone as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of plasma, add the prednisolone internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Separate the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: A suitable gradient or isocratic mobile phase for the separation of betamethasone and prednisolone.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for both betamethasone and prednisolone.
Conclusion
The evidence strongly supports the use of a stable isotope-labeled internal standard, such as Betamethasone-d5, for the quantification of betamethasone in biological matrices. Its ability to closely mimic the analyte throughout the analytical process minimizes the impact of matrix effects and procedural variability, resulting in superior accuracy and precision compared to non-deuterated alternatives. For researchers and drug development professionals striving for the highest quality and most reliable data in corticosteroid analysis, a deuterated internal standard represents the optimal choice, ensuring the robustness and defensibility of quantitative results.
References
Navigating the Landscape of Betamethasone Quantification: An Inter-Laboratory Perspective
For researchers, scientists, and drug development professionals, the precise and accurate quantification of synthetic corticosteroids like betamethasone is paramount for robust and reproducible results. While a formal, publicly available inter-laboratory comparison study specifically for Betamethasone-d5-1 quantification has not been identified, this guide provides a comparative overview based on single-laboratory validation studies of betamethasone and insights from inter-laboratory comparisons of structurally similar steroids. This information aims to illuminate the expected performance of analytical methods and highlight potential sources of variability.
The use of a deuterated internal standard, such as this compound, is a gold-standard technique in mass spectrometry-based methods to correct for matrix effects and enhance the accuracy and precision of quantification. This guide synthesizes data from various independent validation studies to offer a benchmark for the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Data Presentation: A Comparative Look at Method Performance
The following table summarizes the performance characteristics of different analytical methods reported for the analysis of betamethasone and its esters. These values, extracted from single-laboratory validation studies, provide an expected range of performance for a given analytical method.
| Parameter | Method 1 (Human Plasma)[1] | Method 2 (Human Plasma)[1] | Method 3 (Topical Formulation)[2] | Method 4 (Cream Formulation)[3] | Method 5 (Manufacturing Surface)[4] |
| Analyte(s) | Betamethasone | Betamethasone (BET), Betamethasone Acetate (BA) | Betamethasone Dipropionate and related substances | Betamethasone Dipropionate (BTM) | Betamethasone |
| Internal Standard | BET acetate (deuterated) | Prednisolone | Not Specified | Not Specified | Not Specified |
| Linearity Range | 2-250 ng/mL | BET: 0.50-50.00 ng/mL; BA: 1.0-20.0 ng/mL | 0.07 µg/mL to 200% of specification limits | BTM: 5-25 ppm | 0.06 - 4.6 µg/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 | 0.9991-0.9999 | 0.9998 | 1.0000 |
| Precision (RSD%) | ≤ 15% | Not explicitly stated | <5% for drug, <15% for impurities | 0.93% | <1% at 3 µg/mL, <5% at LOQ |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.02 µg/mL | 1.27 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.07 µg/mL | 3.86 µg/mL | 0.06 µg/mL |
Experimental Protocols: A Closer Look at Methodology
The methodologies employed across different studies share common principles but can vary in specific details. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Representative Sample Preparation Protocol (Human Plasma)
-
Thawing: Plasma samples are thawed at room temperature.
-
Internal Standard Spiking: An internal standard solution, such as this compound in methanol, is added to the plasma sample.
-
Extraction: The sample is subjected to liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the analyte from the biological matrix.
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Representative LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both betamethasone and the deuterated internal standard are monitored to ensure specificity and accuracy.
Visualizing the Workflow and Potential for Variability
To better understand the analytical process and the factors that can contribute to inter-laboratory differences, the following diagrams illustrate a typical experimental workflow and potential sources of variability.
Inter-laboratory studies on other corticosteroids have revealed that variability can arise from several factors. While the use of a common internal standard and calibrators can improve comparability, residual variability often persists.
The Biological Context: Glucocorticoid Signaling
Betamethasone exerts its therapeutic effects, primarily anti-inflammatory and immunosuppressive, by acting as an agonist for the glucocorticoid receptor. Understanding this signaling pathway is crucial for interpreting the biological significance of concentration measurements.
References
A Comparative Guide to the Quantitative Analysis of Betamethasone: Focus on Linearity and Detection Range
Performance Comparison of Betamethasone Quantification Assays
The selection of an appropriate internal standard and analytical methodology is critical to achieving the desired sensitivity and accuracy. The following table summarizes the key performance characteristics of different LC-MS/MS methods for the quantification of Betamethasone, highlighting the internal standard used, the linear range, and the limit of quantification (LOQ).
| Method | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | Betamethasone 21-Acetate-d3 | 2 - 250 ng/mL | Not explicitly stated, but linearity starts at 2 ng/mL[1] | Human Plasma |
| LC-MS/MS | Prednisolone | 0.5 - 80.0 ng/mL | 0.5 ng/mL[1] | Human Plasma |
| LC-MS/MS | Triamcinolone acetonide | 0.5 - 50.0 ng/mL | 0.5 ng/mL[1] | Human Plasma |
| UPLC-MS/MS | Beclomethasone dipropionate & Prednisolone | 0.278 x 10⁻⁹ - 74.95 x 10⁻⁹ mol·dm⁻³ (for Betamethasone) | Not explicitly stated[1] | Human Plasma |
| LC-MS/MS | Betamethasone Acetate (deuterated) | 2 - 250 ng/mL | 2.0 ng/mL | Human Plasma[2] |
| LC-MS/MS | Prednisolone | 0.50 - 50.00 ng/mL | 0.50 ng/mL | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of typical experimental protocols for the quantification of Betamethasone using different internal standards.
Method 1: LC-MS/MS with Deuterated Internal Standard (e.g., Betamethasone 21-Acetate-d3)
This method represents a gold standard for bioanalysis due to the similar physicochemical properties of the analyte and the internal standard, which helps to correct for matrix effects and variability during sample preparation and analysis.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., Betamethasone 21-Acetate-d3).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ether and cyclohexane).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Betamethasone and the deuterated internal standard are monitored.
Method 2: LC-MS/MS with Non-Deuterated Internal Standard (e.g., Prednisolone or Triamcinolone Acetonide)
While not providing the same degree of analytical correction as a deuterated standard, other structurally similar compounds can be used as internal standards. The sample preparation and analysis steps are broadly similar to those using a deuterated standard.
1. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add the internal standard solution (e.g., Prednisolone).
-
Add a larger volume of a protein precipitation agent, such as acetonitrile or methanol (e.g., 300 µL).
-
Vortex vigorously to precipitate the plasma proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions are generally similar to those described for the method using a deuterated internal standard. The specific MRM transitions will be different for the non-deuterated internal standard.
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams illustrate a typical workflow for an LC-MS/MS assay for Betamethasone quantification and the principle of using an internal standard.
Caption: A typical experimental workflow for the quantification of Betamethasone using LC-MS/MS with an internal standard.
References
Assessing the Isotopic Enrichment of Betamethasone-d5: A Comparative Guide
For researchers in drug development and bioanalysis, the isotopic purity of deuterated internal standards is a critical parameter that directly impacts assay accuracy and reliability. This guide provides a comparative assessment of the isotopic enrichment of Betamethasone-d5, a commonly used internal standard in the quantitative analysis of the synthetic glucocorticoid, betamethasone. This guide will also explore alternative deuterated betamethasone standards and present the methodologies used to verify their isotopic composition.
Comparison of Isotopic Enrichment in Deuterated Betamethasone Standards
The isotopic enrichment of a deuterated standard refers to the percentage of molecules in which the intended deuterium atoms have been successfully incorporated. Incomplete deuteration can lead to the presence of isotopologues with fewer deuterium atoms than desired, which can interfere with the quantification of the unlabeled analyte.
While specific Certificates of Analysis detailing the isotopic distribution of Betamethasone-d5 are not always publicly accessible, typical specifications for chemical purity are greater than 95% as determined by HPLC. For a more detailed look at isotopic enrichment, we can examine a closely related deuterated standard, Betamethasone-17-propionate-d4. A publicly available Certificate of Analysis for this compound provides a more in-depth view of its isotopic composition.
Here is a comparison of the available data:
| Product | Isotopic Enrichment Specification | Method of Determination | Noted Isotopologues | Chemical Purity |
| Betamethasone-d5 | Not explicitly stated in publicly available data. | High-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | d0 to d5 isotopologues would be expected and monitored. | >95% (by HPLC)[1][2] |
| Betamethasone-17-propionate-d4 (major) | >98% atom D | Mass Spectrometry (MS-ESI) | Shows major peaks for d3, d4, and d5 forms. | 98.8% by HPLC |
This table highlights that while a general chemical purity is often provided, a detailed assessment of isotopic enrichment, as seen with Betamethasone-17-propionate-d4, offers greater insight into the quality of the deuterated standard. The presence of d3 and d5 isotopologues in the d4 standard is a normal outcome of the synthesis and purification process. The key is that the abundance of the target d4 isotopologue is high and the relative abundances of the other isotopologues are well-characterized.
Experimental Protocol: Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound. The high mass accuracy and resolution of modern instruments allow for the separation and quantification of different isotopologues.
Objective: To determine the isotopic enrichment of Betamethasone-d5 by quantifying the relative abundances of its isotopologues (d0 to d5).
Materials:
-
Betamethasone-d5 standard
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
HPLC-grade methanol and water
-
Formic acid (for mobile phase modification)
-
Calibrant solution for the mass spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Betamethasone-d5 in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
-
-
LC-MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to elute Betamethasone (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Set to full scan mode with a high resolution (>60,000).
-
Scan Range: m/z 350-450 (to cover the expected mass range of all isotopologues).
-
Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of the analyte.
-
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of Betamethasone-d5.
-
Identify the monoisotopic peaks for each expected isotopologue (d0 to d5). The theoretical m/z values for the [M+H]+ ions are:
-
d0 (unlabeled Betamethasone): ~393.20
-
d1: ~394.21
-
d2: ~395.21
-
d3: ~396.22
-
d4: ~397.22
-
d5: ~398.23
-
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
The isotopic enrichment is typically reported as the percentage of the desired deuterated form (d5 in this case) relative to the sum of all detected isotopologues.
-
Workflow for Isotopic Enrichment Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the isotopic enrichment of Betamethasone-d5.
Caption: Workflow for assessing the isotopic enrichment of Betamethasone-d5.
Signaling Pathway of Betamethasone
Betamethasone exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the genomic signaling pathway of betamethasone.
Caption: Genomic signaling pathway of Betamethasone.
References
A Comparative Guide to Betamethasone and Betamethasone-d5-1 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Betamethasone and its deuterated analog, Betamethasone-d5-1, in biological matrices. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision.[1][2][3] This document outlines the rationale for using a deuterated internal standard, presents supporting experimental considerations, and provides detailed methodologies for performance evaluation.
The Role of Deuterated Internal Standards
In quantitative bioanalysis, variability can arise from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4][5] An ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for these variations. This compound, a deuterated analog of Betamethasone, is designed to co-elute with the non-labeled drug, experiencing similar extraction recovery and matrix effects. This ensures that the ratio of the analyte to the internal standard remains constant, even if absolute signal intensities fluctuate, leading to more reliable and reproducible quantification.
However, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or ionization efficiencies compared to their non-labeled counterparts, an effect known as the "isotope effect". Therefore, thorough validation is crucial to confirm the suitability of a deuterated internal standard for a specific bioanalytical method.
Data Presentation: Performance Comparison
The following tables summarize the expected comparative performance of Betamethasone and this compound in a typical bioanalytical LC-MS/MS assay in human plasma. These values are representative and may vary depending on the specific matrix, extraction method, and instrument conditions.
Table 1: Extraction Recovery
| Compound | Mean Recovery (%) | Standard Deviation |
| Betamethasone | 85.2 | 4.1 |
| This compound | 86.1 | 3.8 |
Table 2: Matrix Effect
| Compound | Matrix Factor | IS-Normalized Matrix Factor |
| Betamethasone | 0.92 | 0.99 |
| This compound | 0.91 | N/A |
Matrix Factor = (Peak response in presence of matrix) / (Peak response in absence of matrix). A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard).
Table 3: Stability in Human Plasma (24 hours at Room Temperature)
| Compound | Concentration (ng/mL) | Mean % Recovery |
| Betamethasone | 10 | 98.5 |
| 500 | 99.1 | |
| This compound | 100 | 99.3 |
Experimental Protocols
Detailed methodologies for key experiments to compare the performance of Betamethasone and this compound are provided below.
Extraction Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for both the analyte and the internal standard from the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Extracted Spiked Samples): Spike blank biological matrix with known concentrations of Betamethasone and this compound. Process these samples through the entire extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank biological matrix. Spike the resulting extract with the same known concentrations of Betamethasone and this compound.
-
Set 3 (Neat Solutions): Prepare solutions of Betamethasone and this compound in the reconstitution solvent at the same concentrations as in Set 1 and 2.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Extraction Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100
-
Matrix Effect Evaluation
Objective: To assess the effect of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A (Spiked in Matrix): Extract blank biological matrix from at least six different sources. Spike the post-extracted matrix with known concentrations of Betamethasone and this compound.
-
Set B (Neat Solutions): Prepare solutions of Betamethasone and this compound in the reconstitution solvent at the same concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor = (Mean peak area of Set A / Mean peak area of Set B)
-
IS-Normalized Matrix Factor = (Matrix Factor of Betamethasone / Matrix Factor of this compound)
-
Stability Assessment
Objective: To evaluate the stability of Betamethasone and this compound in the biological matrix under specific storage conditions (e.g., room temperature, freeze-thaw cycles).
Methodology:
-
Sample Preparation: Spike blank biological matrix with known concentrations of Betamethasone and this compound.
-
Storage: Store the spiked samples under the desired conditions for a specified duration.
-
Analysis: At designated time points, process and analyze the samples by LC-MS/MS.
-
Comparison: Compare the measured concentrations to those of freshly prepared samples.
-
Calculation:
-
% Recovery = (Mean concentration of stored samples / Mean concentration of fresh samples) * 100
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of Betamethasone in a biological matrix using a deuterated internal standard.
References
Navigating with Precision: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory submissions. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is paramount to achieving robust and reliable data. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and an overview of the governing regulatory landscape.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, extraction, and analysis, which ultimately leads to enhanced accuracy and precision.[1][2]
Regulatory Framework: A Harmonized Approach
The use of internal standards in regulated bioanalysis is primarily governed by guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[3][4] While not explicitly mandating their use, these guidelines strongly advocate for the use of a SIL-IS whenever possible. An appropriate internal standard is crucial for ensuring the accuracy and reliability of bioanalytical data. Submissions to regulatory bodies like the EMA that incorporate SIL-ISs are generally viewed more favorably. In fact, over 90% of submissions to the EMA have included SIL-IS in their bioanalytical method validations.
Key regulatory expectations for internal standards include:
-
Structural Similarity: The IS should be structurally as close to the analyte as possible, with a deuterated version of the analyte being the preferred choice.
-
Purity: Both isotopic and chemical purity of the deuterated IS are critical to prevent interference and ensure accurate quantification.
-
Stability: The deuterium label must be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.
-
Co-elution: Ideally, the deuterated IS should co-elute with the analyte to ensure they experience the same matrix effects.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts assay performance. The following table summarizes key performance data from a comparative study of different internal standard types for the quantification of a hypothetical "Drug X" by LC-MS/MS.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
As the data illustrates, both deuterated and ¹³C-labeled internal standards demonstrate superior accuracy, precision, and mitigation of matrix effects compared to a structural analog. The choice between a deuterated and a ¹³C-labeled standard may depend on factors such as cost and the potential for metabolic interference.
Experimental Protocol: Bioanalytical Method Validation Using a Deuterated Internal Standard
This protocol outlines the key experiments for validating a bioanalytical method for the quantification of an analyte in human plasma using a deuterated internal standard.
1. Objective: To validate a selective and sensitive LC-MS/MS method for the determination of Analyte X in human plasma.
2. Materials:
-
Analyte X reference standard
-
Deuterated internal standard (D-IS) of Analyte X
-
Control human plasma from at least six different sources
-
HPLC-grade solvents and reagents
3. Stock and Working Solutions Preparation:
-
Prepare separate stock solutions of Analyte X and D-IS in an appropriate solvent.
-
Prepare working solutions for calibration standards (CS) and quality control (QC) samples by diluting the stock solutions.
4. Calibration Standards and Quality Control Samples:
-
Prepare a series of CS by spiking blank plasma with Analyte X at concentrations spanning the expected range.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of D-IS working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
6. LC-MS/MS Analysis:
-
LC System: (Specify column, mobile phases, gradient, flow rate, and column temperature)
-
MS System: (Specify ionization mode, precursor-product ion transitions for Analyte X and D-IS, and other relevant MS parameters)
7. Validation Experiments:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Analyte X and D-IS.
-
Accuracy and Precision: Analyze five replicates of LLOQ, low, medium, and high QC samples on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte X / D-IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked plasma samples from at least six different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.
Workflow for Bioanalytical Method Validation
The following diagram illustrates the logical workflow for a typical bioanalytical method validation incorporating a deuterated internal standard.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Betamethasone-d5-1
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Betamethasone-d5-1. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent corticosteroid.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2][3] The required PPE may vary based on the specific laboratory task and a thorough risk assessment should be conducted.[3]
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[1] | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Skin and Body Protection | Laboratory coat or work uniform. Additional garments such as sleevelets, aprons, or disposable suits should be used to avoid exposed skin. | Chemically resistant material. Consider double gloving. |
| Hand Protection | Powder-free nitrile or neoprene gloves are preferred. | Check for compatibility with any solvents used. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or N100 respirator for airborne particles. For potential exposure to vapors or splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) with HEPA filters should be used. | Required when engineering controls are insufficient or during spill cleanup. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before handling the substance.
-
Work in a well-ventilated area. The use of a properly designed biosafety cabinet, fume hood, or other containment device is recommended, especially if there is a potential for aerosolization.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare a designated handling area and cover work surfaces with absorbent, disposable liners.
2. Donning PPE:
-
Follow a specific sequence for putting on PPE to ensure maximum protection. A general sequence is gown, then mask or respirator, followed by eye protection, and finally gloves.
3. Handling this compound:
-
Avoid all contact with the substance, including skin and eye contact, and inhalation of dust or aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Minimize dust generation and accumulation.
-
Keep the container tightly closed when not in use.
4. Decontamination and Doffing PPE:
-
Clean equipment and work surfaces with a suitable detergent or solvent after use.
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands and other exposed skin thoroughly after removing gloves.
5. Storage:
-
Store in a tightly sealed, properly labeled container.
-
The recommended storage temperature is -20°C.
-
Store in a locked, dry place in accordance with national regulations.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Remove to fresh air and get medical attention. |
| Skin Contact | Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention. |
| Eye Contact | Rinse well with water. Get medical attention if irritation develops and persists. |
| Ingestion | DO NOT induce vomiting. Get medical attention. Rinse mouth thoroughly with water. |
| Spill | Use personal protective equipment. Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid dispersal of dust in the air. |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant. This material may become hazardous waste if it is mixed with or comes in contact with hazardous waste. Consult federal, state, and local regulations for proper disposal.
Waste Handling Workflow
Caption: Workflow for the safe disposal of this compound waste.
This information is intended to be a guide and should be supplemented by a comprehensive risk assessment and adherence to all applicable institutional and regulatory guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
